TAK1-IN-3
Description
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Properties
IUPAC Name |
3-amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c17-13-9-14(22-15(13)16(18)20)12-3-1-11(2-4-12)10-19-5-7-21-8-6-19/h1-4,9H,5-8,10,17H2,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTPTSFVGRSTDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C3=CC(=C(S3)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619992 | |
| Record name | 3-Amino-5-{4-[(morpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494772-87-1 | |
| Record name | 3-Amino-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494772-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-5-{4-[(morpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of ATP-Competitive TAK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth factor-β-activated kinase 1 (TAK1), also known as mitogen-activated protein kinase kinase kinase 7 (MAP3K7), is a critical serine/threonine kinase that functions as a central signaling node in a multitude of cellular processes.[1][2] Activated by a diverse array of stimuli including pro-inflammatory cytokines (TNF-α, IL-1β), growth factors (TGF-β), and pathogen-associated molecular patterns (PAMPs) via Toll-like receptors (TLRs), TAK1 orchestrates downstream signaling cascades that are fundamental to inflammation, immunity, cell survival, and apoptosis.[1][2][3] Its pivotal role in these pathways has rendered it an attractive therapeutic target for a range of pathologies, including autoimmune diseases, inflammatory disorders, and cancer.[4][5]
This technical guide provides a detailed examination of the mechanism of action of potent, ATP-competitive inhibitors of TAK1. Due to the limited publicly available data on a compound designated "TAK1-IN-3", this document will focus on well-characterized, selective ATP-competitive TAK1 inhibitors such as Takinib and HS-276 as illustrative examples to provide the depth of technical information required by the research and drug development community.
TAK1 Activation and Signaling Pathways
TAK1 activation is a tightly regulated process involving the formation of a heterotrimeric complex with TAK1-binding proteins (TAB) 1 and either TAB2 or TAB3. Upon cellular stimulation, upstream signaling events lead to the K63-linked polyubiquitination of adaptor proteins like TRAF6. The TAB2/3 subunits of the TAK1 complex recognize and bind to these polyubiquitin chains, inducing a conformational change in TAK1 that leads to its autophosphorylation at key residues (Threonine-184 and Threonine-187) within the activation loop, resulting in its full kinase activity.[3][6]
Once activated, TAK1 propagates downstream signals through two major pathways:
-
The NF-κB Pathway: TAK1 phosphorylates and activates the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of NF-κB (IκB). This leads to the proteasomal degradation of IκB, allowing the nuclear translocation of NF-κB transcription factors to drive the expression of pro-inflammatory and pro-survival genes.[2][3]
-
The MAPK Pathways: TAK1 activates several mitogen-activated protein kinase kinases (MKKs), including MKK3/6 and MKK4/7. These MKKs then phosphorylate and activate the p38 MAPK and c-Jun N-terminal kinase (JNK) pathways, respectively, which are involved in cellular stress responses, inflammation, and apoptosis.[2]
Mechanism of Action of ATP-Competitive TAK1 Inhibitors
This compound and other potent TAK1 inhibitors like Takinib and HS-276 function as ATP-competitive inhibitors.[7][8] This means they bind to the ATP-binding pocket of the TAK1 kinase domain, directly competing with the endogenous ATP substrate. By occupying this site, these small molecules prevent the transfer of the γ-phosphate from ATP to the serine and threonine residues of TAK1's substrates, thereby blocking its catalytic activity.[8]
The crystal structure of TAK1 reveals a typical kinase fold with an N-terminal and a C-terminal lobe connected by a hinge region, which forms the ATP-binding site.[9] ATP forms crucial hydrogen bonds with residues in this hinge region, such as Alanine-107 and Glutamate-105.[9] ATP-competitive inhibitors are designed to mimic these interactions and establish their own high-affinity binding within this pocket. For instance, co-crystallization studies have shown that Takinib binds to TAK1 in the DFG-in conformation, making multiple hydrogen bonds and hydrophobic interactions within the ATP-binding pocket, which accounts for its potency and selectivity.[8]
Quantitative Data
The potency and selectivity of TAK1 inhibitors are determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are key quantitative metrics used to compare these compounds.
| Compound Name | Assay Type | Target | IC50 / Ki | Reference(s) |
| This compound | Biochemical | TAK1 | Not Reported | [7][10] |
| Takinib | Biochemical (Enzymatic) | TAK1 | IC50 = 9.5 nM | [11] |
| Biochemical (Enzymatic) | IRAK4 | IC50 = 120 nM | [11] | |
| Biochemical (Enzymatic) | IRAK1 | IC50 = 390 nM | [11] | |
| HS-276 | Biochemical (Binding) | TAK1 | Ki = 2.5 nM | [1] |
| Biochemical (Enzymatic) | TAK1 | IC50 = 2.3 nM | [11] | |
| NG25 | Biochemical (Enzymatic) | TAK1 | IC50 = 149 nM | [11] |
| Biochemical (Enzymatic) | MAP4K2 | IC50 = 21.7 nM | [11] |
Experimental Protocols
The characterization of TAK1 inhibitors involves a combination of in vitro biochemical assays to determine direct enzyme inhibition and cell-based assays to assess their activity in a physiological context.
Biochemical Kinase Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
-
Principle: The assay is performed in two steps. First, the TAK1 kinase reaction is performed with the inhibitor, a suitable substrate (e.g., myelin basic protein), and ATP. After the reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescence signal is directly proportional to the ADP concentration and thus to the kinase activity.
-
Protocol Outline:
-
Prepare a reaction mixture containing recombinant TAK1/TAB1 enzyme, a generic kinase substrate, and assay buffer in a 96-well plate.
-
Add serial dilutions of the TAK1 inhibitor (e.g., this compound) or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 45 minutes).
-
Add ADP-Glo™ Reagent and incubate to stop the reaction and deplete ATP.
-
Add Kinase Detection Reagent and incubate to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay (Example: Inhibition of TNF-α-induced IKK Phosphorylation)
This assay measures the ability of a TAK1 inhibitor to block the downstream signaling cascade in a cellular context.
-
Principle: In response to TNF-α stimulation, TAK1 is activated and subsequently phosphorylates the IKK complex. A cell-based assay can quantify the levels of phosphorylated IKK (p-IKK) as a direct readout of TAK1 activity. This is typically done using Western blotting or a quantitative immunoassay like an ELISA.
-
Protocol Outline:
-
Culture a suitable cell line (e.g., human epithelial KB cells or mouse embryonic fibroblasts) in multi-well plates.
-
Pre-treat the cells with various concentrations of the TAK1 inhibitor or vehicle for a specific duration (e.g., 1 hour).
-
Stimulate the cells with a pro-inflammatory cytokine, such as TNF-α, for a short period (e.g., 15 minutes) to induce TAK1 activation.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Analyze the levels of p-IKKα/β and total IKKα/β using Western blotting with specific antibodies. A loading control (e.g., GAPDH) should also be included.
-
Quantify the band intensities to determine the ratio of p-IKK to total IKK and assess the dose-dependent inhibition by the compound.
-
Conclusion
ATP-competitive inhibitors of TAK1, such as the commercially available this compound and the well-studied compounds Takinib and HS-276, represent a promising class of therapeutic agents for a variety of inflammatory and malignant diseases. Their mechanism of action is centered on the direct blockade of the TAK1 kinase activity by competing with ATP for binding to the enzyme's active site. This inhibition effectively shuts down downstream pro-inflammatory and pro-survival signaling pathways, including the NF-κB and MAPK cascades. The continued development and characterization of potent and selective TAK1 inhibitors, guided by rigorous biochemical and cellular assays as outlined in this guide, will be crucial for translating the therapeutic potential of targeting TAK1 into clinical applications.
References
- 1. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]
- 3. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 4. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAP3K7 - Wikipedia [en.wikipedia.org]
- 10. biocat.com [biocat.com]
- 11. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to TAK1-IN-3: Structure, Properties, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical signaling node in inflammatory and immune responses. Its role in various pathological conditions has made it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of TAK1-IN-3, a potent and ATP-competitive inhibitor of TAK1. We will delve into its chemical structure, physicochemical and biological properties, the signaling pathway it modulates, and detailed experimental protocols for its synthesis and evaluation.
Chemical Structure and Physicochemical Properties
This compound, with the CAS number 494772-87-1, is a small molecule inhibitor of TAK1. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₉N₃O₂S | [1] |
| Molecular Weight | 317.41 g/mol | [1] |
| Canonical SMILES | O=C(C1=C(N)C=C(C2=CC=C(CN3CCOCC3)C=C2)S1)N | [1] |
| Appearance | Solid, Off-white to light yellow | [1] |
| Solubility | DMSO: 100 mg/mL (315.05 mM) | [1] |
| Storage (Solid) | 4°C, sealed storage, away from moisture and light | [1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
Chemical Structure:
Biological Properties and Mechanism of Action
TAK1 is a key mediator in the signaling cascades initiated by various pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Upon stimulation, TAK1 forms a complex with TAK1-binding proteins (TABs), leading to its activation. Activated TAK1 then phosphorylates downstream targets, primarily IκB kinase (IKK) and mitogen-activated protein kinases (MAPKs) such as JNK and p38. This leads to the activation of transcription factors like NF-κB and AP-1, which regulate the expression of genes involved in inflammation, immunity, and cell survival. By competitively binding to the ATP pocket of TAK1, this compound prevents the phosphorylation of its downstream substrates, thereby inhibiting the activation of NF-κB and MAPK signaling pathways.
TAK1 Signaling Pathway
The following diagram illustrates the central role of TAK1 in inflammatory signaling and the point of inhibition by this compound.
Experimental Protocols
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available, its structure suggests a plausible synthetic route involving the coupling of a substituted thiophene core with a morpholinomethyl-functionalized phenyl group. A general conceptual workflow is presented below.
A likely synthetic approach would involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, between an appropriately substituted thiophene derivative and 4-(morpholinomethyl)phenylboronic acid. The thiophene precursor would likely be a 2-amino-4-halothiophene-3-carboxamide. The final product would then be purified using standard techniques like column chromatography.
In Vitro TAK1 Kinase Assay
This protocol is a generalized method to assess the inhibitory activity of this compound on TAK1 kinase in a cell-free system.
Materials:
-
Recombinant active TAK1/TAB1 complex
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Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP
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Substrate (e.g., myelin basic protein (MBP) or a specific peptide substrate)
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This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer containing a constant, low percentage of DMSO (e.g., 1%).
-
In a 384-well plate, add the this compound dilutions. Include a positive control (DMSO vehicle) and a negative control (no enzyme).
-
Add the recombinant TAK1/TAB1 enzyme to all wells except the negative control.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate. The ATP concentration should be at or near the Km for TAK1.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Assay: Western Blot Analysis of TAK1 Pathway Inhibition
This protocol assesses the ability of this compound to inhibit the TAK1 signaling pathway in a cellular context.
Materials:
-
A suitable cell line that responds to TNF-α or IL-1β (e.g., HeLa, HEK293, THP-1)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
TNF-α or IL-1β
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-TAK1, anti-TAK1, anti-phospho-p65, anti-p65, anti-phospho-JNK, anti-JNK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with TNF-α or IL-1β for a time known to induce robust TAK1 pathway activation (e.g., 15-30 minutes). Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the effect of this compound on the phosphorylation of TAK1 and its downstream targets.
Conclusion
This compound is a valuable tool for researchers studying the intricacies of the TAK1 signaling pathway and its role in various diseases. Its potency and ATP-competitive mechanism of action make it a suitable probe for elucidating the cellular consequences of TAK1 inhibition. The experimental protocols provided in this guide offer a starting point for the synthesis and comprehensive evaluation of this compound's biological activity. Further characterization of its in vivo efficacy, pharmacokinetic properties, and selectivity profile will be crucial for its potential development as a therapeutic agent.
References
The Discovery and Synthesis of TAK1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a critical signaling node in a multitude of cellular processes, including inflammation, immunity, and cell survival. Its central role in mediating pro-inflammatory and oncogenic signaling pathways has positioned it as a compelling therapeutic target for a range of diseases, including autoimmune disorders and cancer. This technical guide provides an in-depth overview of the discovery and synthesis of TAK1 inhibitors, with a focus on the core methodologies and data that underpin their development. While specific discovery and synthesis details for the inhibitor TAK1-IN-3 are not extensively documented in publicly available scientific literature, this guide leverages information from the broader field of TAK1 inhibitor discovery to provide representative protocols and data.
Introduction to TAK1 Biology and Therapeutic Potential
TAK1 is a key mediator of signaling cascades initiated by various stimuli, including pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), as well as Toll-like receptor (TLR) ligands.[1][2] Upon activation, TAK1 phosphorylates downstream kinases, primarily the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs) such as p38 and JNK.[1][3] This leads to the activation of transcription factors like NF-κB and AP-1, which drive the expression of genes involved in inflammation, cell survival, and proliferation.[4] Given its pivotal role, the inhibition of TAK1 presents a promising strategy for therapeutic intervention in diseases characterized by chronic inflammation and aberrant cell growth.
Discovery of TAK1 Inhibitors: Strategies and Methodologies
The discovery of small molecule inhibitors of TAK1 has been pursued through various strategies, including high-throughput screening of compound libraries, structure-based drug design, and the screening of DNA-encoded chemical libraries (DECL).
A notable example of a successful discovery campaign involved a DECL screen that identified a cluster of compounds based on a pyrrole-2,4-1H-dicarboxamide scaffold.[5] Subsequent optimization and a scaffold-hop to an imidazole core led to the development of potent and selective TAK1 inhibitors.[5] Structure-based drug design (SBDD) has also been instrumental in optimizing hit compounds, leading to the development of both Type I (ATP-competitive) and Type II (DFG-out) inhibitors.[5][6]
Experimental Protocol: DNA-Encoded Chemical Library (DECL) Screening
The following provides a generalized protocol for a DECL screen, a powerful technology for the discovery of novel chemical matter.
-
Library Incubation: A mixture of DNA-encoded chemical libraries is incubated with the target protein, in this case, a TAK1-TAB1 fusion protein.
-
Affinity Selection: The mixture is passed over a resin (e.g., His-Select IMAC matrix) that captures the protein-ligand complexes.
-
Washing: The resin is washed to remove non-specifically bound library members.
-
Elution: The bound complexes are eluted, typically through heat denaturation.
-
PCR Amplification: The DNA tags from the eluted library members are amplified by PCR.
-
Sequencing and Analysis: The amplified DNA is sequenced to identify the chemical structures of the binders.
Synthesis of TAK1 Inhibitors
The synthesis of TAK1 inhibitors often involves multi-step organic chemistry routes. As a representative example, the synthesis of a 2,4-disubstituted pyrimidine-based covalent TAK1 inhibitor is outlined below. This class of inhibitors targets a cysteine residue near the DFG motif of the kinase.
Representative Synthesis of a Covalent TAK1 Inhibitor
A general synthetic route for a 2,4-disubstituted pyrimidine covalent TAK1 inhibitor is as follows:
-
Starting Material: The synthesis commences with a commercially available 2,4,5-trichloropyrimidine.
-
Nucleophilic Aromatic Substitution (SNAr): The 4-chloro position is substituted with a 2-nitrophenol under basic conditions.
-
Second SNAr Reaction: The 2-chloro position is then substituted with an aniline derivative, such as 4-(4-methylpiperazin-1-yl)aniline, under acidic conditions.
-
Nitro Group Reduction: The nitro group is reduced to an aniline, typically via hydrogenation.
-
Acrylation: The resulting aniline is acylated with acryloyl chloride to install the covalent warhead, yielding the final inhibitor.[1]
Quantitative Data and Biological Characterization
The biological activity of TAK1 inhibitors is assessed through a variety of biochemical and cellular assays. The data generated from these assays are crucial for understanding the potency, selectivity, and mechanism of action of the compounds.
Biochemical Assays
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of TAK1. A common method is the LanthaScreen™ Eu Kinase Binding Assay or a radiometric assay.
Table 1: Representative Biochemical Activity of TAK1 Inhibitors
| Compound | Assay Type | IC50 (nM) | Reference |
| Takinib | Enzymatic Assay | 187 | [3] |
| Compound 26 (imidazo[1,2-b]pyridazine) | Enzymatic Assay | 55 | [3] |
| Covalent Inhibitor 2 | Fixed Time-point Assay | 5.1 | [1] |
| NG-25 (Type II Inhibitor) | Biochemical Enzyme Assay | 149 | [6] |
Cellular Assays
Cellular assays are essential to determine if a compound can engage and inhibit TAK1 in a physiological context. These assays often measure the phosphorylation of downstream substrates of TAK1.
Experimental Protocol: Western Blot for Downstream Target Phosphorylation
-
Cell Culture and Treatment: Cells (e.g., SW620 colon cancer cells) are cultured to an appropriate density. The cells are then pre-treated with the TAK1 inhibitor at various concentrations for a specified time.
-
Stimulation: The cells are stimulated with a known TAK1 activator, such as TNF-α, to induce the signaling cascade.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated and total forms of downstream targets (e.g., phospho-p38, total p38, phospho-IKKα/β, total IKKα/β) and a loading control (e.g., GAPDH).
-
Detection and Analysis: The protein bands are visualized using a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate. The band intensities are quantified to determine the effect of the inhibitor on target phosphorylation.
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks and experimental procedures is crucial for a comprehensive understanding of TAK1 inhibitor development.
Caption: TAK1 Signaling Pathway.
Caption: TAK1 Inhibitor Development Workflow.
Conclusion
The development of potent and selective TAK1 inhibitors holds significant promise for the treatment of a variety of debilitating diseases. The discovery and optimization of these molecules rely on a multidisciplinary approach that integrates advanced screening technologies, sophisticated synthetic chemistry, and a deep understanding of the underlying biology. While the specific details for every inhibitor may not be publicly accessible, the principles and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working in this exciting and rapidly evolving field. Continued efforts in this area are poised to deliver novel therapeutics that can address unmet medical needs in inflammatory diseases and oncology.
References
- 1. Structure-guided development of covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00415E [pubs.rsc.org]
- 4. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 5. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Guide: A Representative ATP-Competitive TAK1 Inhibitor
Introduction
Transforming growth factor-β-activated kinase 1 (TAK1), also known as MAP3K7, is a crucial serine/threonine kinase that acts as a central node in various signaling pathways.[1] It plays a pivotal role in regulating inflammation, immunity, and cell survival by activating downstream pathways such as NF-κB and mitogen-activated protein kinases (MAPKs).[2][3] Dysregulation of TAK1 signaling is implicated in numerous diseases, including inflammatory disorders and cancer, making it an attractive therapeutic target.[1][4]
This technical guide provides an in-depth overview of a representative potent and selective ATP-competitive inhibitor of TAK1. While specific public domain information on a compound designated "TAK1-IN-3" is limited, this document will utilize available data for a well-characterized inhibitor to illustrate the core principles, experimental validation, and technical considerations for researchers in drug discovery and chemical biology. The data and protocols presented are based on established methodologies for characterizing similar small molecule kinase inhibitors.
Mechanism of Action: ATP-Competitive Inhibition
The representative TAK1 inhibitor functions as a Type I kinase inhibitor, operating through an ATP-competitive mechanism. This mode of action involves the inhibitor binding to the active site of TAK1, specifically to the ATP-binding pocket. By occupying this pocket, the inhibitor directly competes with the endogenous ATP substrate, thereby preventing the transfer of a phosphate group to downstream substrates and effectively blocking the kinase's catalytic activity.[1] The binding is reversible and dependent on the inhibitor's affinity for the ATP-binding site.
Quantitative Data
The potency and selectivity of a TAK1 inhibitor are critical parameters for its utility as a research tool or potential therapeutic agent. The following tables summarize the biochemical activity and selectivity profile of a representative potent TAK1 inhibitor, based on data for similar compounds found in the literature.[1]
Table 1: Biochemical Potency against TAK1
| Compound | Target | Assay Technology | ATP Concentration | IC50 (nM) |
| Representative TAK1 Inhibitor | TAK1-TAB1 | LanthaScreen™ | 10 µM | 10 |
| Staurosporine (Control) | TAK1-TAB1 | LanthaScreen™ | 10 µM | 39 |
Table 2: Kinase Selectivity Profile
The selectivity of the representative inhibitor was assessed against a panel of 468 kinases at a concentration of 1 µM. The table below lists kinases that showed greater than 65% inhibition.[1]
| Kinase | % Inhibition at 1 µM |
| TAK1 | >95% |
| CSNK2A1 | >65% |
| SCNK2A2 | >65% |
| FLT3(D835V) | >65% |
| PFCDPK1 | >65% |
| PIK3CD | >65% |
| PIP5K1C | >65% |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment of an inhibitor's activity. The following sections provide methodologies for key experiments used to characterize a TAK1 inhibitor.
Biochemical Kinase Assay: LanthaScreen™ TR-FRET
This assay quantifies inhibitor potency by measuring the phosphorylation of a substrate by the TAK1 enzyme in a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
Materials:
-
TAK1-TAB1 fusion protein
-
Fluorescein-labeled substrate (e.g., MAP2K1)
-
ATP
-
LanthaScreen™ Tb-anti-pSubstrate Antibody
-
Kinase Buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)
-
TR-FRET Dilution Buffer
-
Test inhibitor (e.g., Representative TAK1 Inhibitor)
-
Low-volume 384-well plates (black)
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the inhibitor dilutions.
-
Add the TAK1-TAB1 enzyme and fluorescein-labeled substrate solution in kinase buffer to each well.
-
Initiate the kinase reaction by adding ATP (final concentration 10 µM).
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction by adding a solution of TR-FRET dilution buffer containing EDTA and the Tb-labeled anti-phospho-substrate antibody.
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 615 nm for terbium).
-
Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular Assay: Western Blot for Downstream Signaling
This method is used to assess the inhibitor's ability to block TAK1 signaling within a cellular context by measuring the phosphorylation of downstream targets like p38 and JNK.
Materials:
-
Cell line responsive to a TAK1 activator (e.g., THP-1 monocytes)[5]
-
Test inhibitor
-
Cell lysis buffer
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-TAK1, anti-phospho-TAK1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
Procedure:
-
Seed cells in culture plates and allow them to adhere or stabilize.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with a TAK1 activator for a predetermined time (e.g., 15-30 minutes).
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of TAK1 targets.
Cell Viability Assay: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the inhibitor.
Materials:
-
Cancer cell line of interest
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cytotoxicity.
TAK1 Signaling Pathway and Experimental Workflow
Visualizing the complex biological pathways and experimental processes is crucial for understanding the context and application of a TAK1 inhibitor.
Conclusion
The representative ATP-competitive TAK1 inhibitor detailed in this guide demonstrates potent and selective inhibition of TAK1 kinase activity. Its well-defined mechanism of action and the availability of robust biochemical and cellular assays make it a valuable tool for investigating the roles of TAK1 in health and disease. For researchers and drug development professionals, understanding the technical details of such inhibitors, from their molecular interactions to their effects in complex biological systems, is paramount for advancing novel therapeutic strategies targeting the TAK1 signaling pathway. Further studies, including in vivo efficacy and safety profiling, would be necessary to fully evaluate the therapeutic potential of such a compound.
References
- 1. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 5. TAK1 protein kinase activity is required for TLR signalling and cytokine production in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the TAK1 Signaling Pathway and its Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Transforming growth factor-β-activated kinase 1 (TAK1), also known as MAP3K7, is a crucial serine/threonine kinase that functions as a central node in a multitude of cellular signaling pathways. It plays a pivotal role in translating extracellular signals, such as those from cytokines and pathogen-associated molecular patterns, into intracellular responses. TAK1 is a key regulator of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, thereby influencing a wide array of cellular processes including inflammation, immunity, cell survival, and apoptosis. Its dysregulation is implicated in the pathogenesis of numerous diseases, most notably inflammatory disorders and cancer, making it a compelling therapeutic target. This guide provides a comprehensive overview of the TAK1 signaling pathway, a detailed analysis of its inhibitors with quantitative data, and explicit experimental protocols for its study.
The Core of TAK1 Signaling: A Multi-faceted Kinase
TAK1 is a member of the MAPKKK family and is activated by a diverse range of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-α (TNFα) and interleukin-1β (IL-1β), transforming growth factor-β (TGF-β), and ligands for Toll-like receptors (TLRs). Its activation is a tightly regulated process involving the formation of a complex with TAK1-binding proteins (TABs), namely TAB1, TAB2, and TAB3. The formation and activation of the TAK1-TABs complex are critically dependent on post-translational modifications, primarily phosphorylation and ubiquitination.
Upon activation, TAK1 phosphorylates and activates downstream kinases, initiating cascades that culminate in the activation of transcription factors. The two primary pathways downstream of TAK1 are:
-
The NF-κB Pathway: TAK1 phosphorylates the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB transcription factor to translocate to the nucleus and induce the expression of genes involved in inflammation, immunity, and cell survival.
-
The MAPK Pathways: TAK1 activates several MAPK kinases (MKKs), including MKK3/6 and MKK4/7. These, in turn, phosphorylate and activate the p38 and c-Jun N-terminal kinase (JNK) MAPKs, respectively. The p38 and JNK pathways regulate a variety of cellular processes, including stress responses, apoptosis, and cell differentiation.
Due to its central role in these fundamental signaling networks, the dysregulation of TAK1 activity is associated with a range of pathologies. Overactivation of TAK1 can drive chronic inflammation in autoimmune diseases, while its role in promoting cell survival can be co-opted by cancer cells to facilitate their growth and resistance to therapy.
Inhibitors of the TAK1 Signaling Pathway
The critical role of TAK1 in disease has spurred the development of numerous small molecule inhibitors. These inhibitors can be broadly classified based on their mechanism of action, primarily as covalent or ATP-competitive inhibitors.
Quantitative Data on Key TAK1 Inhibitors
The following table summarizes the quantitative data for some of the most well-characterized TAK1 inhibitors. This data is essential for comparing the potency and selectivity of these compounds.
| Inhibitor | Type | TAK1 IC50 (nM) | TAK1 Ki (nM) | Other Notable Kinase Targets (IC50 in nM) |
| 5Z-7-Oxozeaenol | Covalent | 8.2 - 86 | - | MEK1 (2.9), ERK2 (738) |
| Takinib | ATP-competitive | 8.2 - 9.5 | - | IRAK4 (120), IRAK1 (390), GCK (450) |
| HS-276 | ATP-competitive | 2.5 - 8.25 | 2.5 | CLK2 (29), GCK (33), ULK2 (63), MAP4K5 (125), IRAK1 (264), NUAK1 (270) |
| NG25 | ATP-competitive (Type II) | 149 | - | MAP4K2 (21.7), LYN (12.9), CSK (56.4), FER (82.3), p38α (102), ABL (75.2), SRC (113) |
Note: IC50 and Ki values can vary depending on the specific assay conditions, such as ATP concentration and substrate used. The data presented here is a compilation from multiple sources for comparative purposes.
Key Experimental Protocols for Studying TAK1 Signaling
A thorough investigation of the TAK1 signaling pathway and the efficacy of its inhibitors requires a combination of biochemical and cell-based assays. The following sections provide detailed methodologies for key experiments.
In Vitro TAK1 Kinase Assay
This assay directly measures the enzymatic activity of TAK1 and is crucial for determining the potency of inhibitors.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
Substrate: Myelin Basic Protein (MBP) at a final concentration of 0.2 mg/mL.
-
ATP: Prepare a stock solution of ATP. The final concentration in the assay should be at or near the Km of TAK1 for ATP (typically 10-100 µM). For radiometric assays, include [γ-³²P]ATP.
-
TAK1 Enzyme: Recombinant human TAK1/TAB1 complex.
-
Inhibitors: Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure (96-well or 384-well plate format):
-
Add 1 µL of diluted inhibitor or DMSO (vehicle control) to each well.
-
Add 2 µL of TAK1/TAB1 enzyme solution.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Detection:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-based Assay (e.g., ADP-Glo™): Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal, which is proportional to the ADP produced and thus the kinase activity. Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP) to Study TAK1 Interactions
Co-IP is used to identify proteins that interact with TAK1, such as the TAB proteins, and to assess how inhibitors might affect these interactions.
Methodology:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Treat cells with stimuli (e.g., IL-1β) and/or inhibitors as required.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose/sepharose beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Add the primary antibody against TAK1 (or the interacting protein of interest) to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator.
-
Add fresh protein A/G beads and incubate for 1-3 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by adding 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using antibodies against the potential interacting proteins (e.g., TAB1, TAB2, TAB3).
-
Western Blot Analysis of TAK1 Pathway Activation
This technique is used to measure the phosphorylation status of TAK1 and its downstream targets, providing a direct readout of pathway activation and the effect of inhibitors.
Methodology:
-
Sample Preparation:
-
Treat cells with stimuli and/or inhibitors as described for Co-IP.
-
Lyse cells in a denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-TAK1, phospho-IKK, phospho-p38) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities to determine the relative levels of phosphorylation.
-
Conclusion and Future Directions
The TAK1 signaling pathway represents a critical nexus in cellular communication, with profound implications for health and disease. The development of potent and selective TAK1 inhibitors has provided valuable tools for dissecting the intricacies of this pathway and holds significant promise for the treatment of a wide range of inflammatory and neoplastic conditions. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate TAK1 signaling and to evaluate the efficacy of novel therapeutic agents targeting this key kinase. Future research will likely focus on the development of next-generation TAK1 inhibitors with improved selectivity and pharmacokinetic profiles, as well as on elucidating the context-dependent roles of TAK1 in different cell types and disease states. A deeper understanding of the TAK1 signalosome and its regulation will undoubtedly pave the way for more effective and targeted therapies.
The Central Role of Transforming Growth-Factor-β-Activated Kinase 1 (TAK1) in Inflammatory Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth-factor-β-activated kinase 1 (TAK1), also known as mitogen-activated protein kinase kinase kinase 7 (MAP3K7), is a crucial serine/threonine kinase that functions as a central node in the signal transduction pathways of inflammation and immunity.[1][2][3] It is activated by a wide array of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS).[2][4] Upon activation, TAK1 orchestrates the downstream activation of major transcription factors, primarily nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) via the mitogen-activated protein kinase (MAPK) pathways (JNK and p38), leading to the production of inflammatory mediators.[1][4][5][6] Given its pivotal role, TAK1 has emerged as a significant therapeutic target for a multitude of inflammatory and autoimmune diseases.[7][8][9] This guide provides an in-depth technical overview of the role of TAK1 in the inflammatory response, summarizing key experimental findings and methodologies.
TAK1 Signaling Pathways in Inflammation
TAK1 integrates signals from various upstream receptors to initiate a pro-inflammatory response. Its activation is a tightly regulated multi-step process involving adaptor proteins and post-translational modifications.
Upstream Activation of TAK1
The activation of TAK1 is initiated by diverse stimuli that engage different receptor families:
-
Tumor Necrosis Factor Receptor (TNFR) Superfamily: Upon binding of TNF-α to TNFR1, a receptor-proximal complex is formed, which includes TNF receptor-associated death domain (TRADD), receptor-interacting protein kinase 1 (RIPK1), and TNF receptor-associated factor 2 (TRAF2) or 5 (TRAF5).[10] This leads to the K63-linked polyubiquitination of RIPK1 and TRAF proteins, creating a scaffold for the recruitment and activation of the TAK1 complex.[4][10]
-
Toll-like Receptors (TLRs) and Interleukin-1 Receptor (IL-1R): Ligand binding to TLRs or IL-1R recruits the adaptor protein myeloid differentiation primary response 88 (MyD88), which in turn recruits the IL-1 receptor-associated kinases (IRAKs).[7] This complex then interacts with TRAF6, an E3 ubiquitin ligase, which undergoes K63-linked polyubiquitination.[11]
-
T-cell and B-cell Receptors (TCR and BCR): Antigen receptor engagement also leads to the formation of a signaling complex that recruits TRAF6, leading to its ubiquitination and subsequent TAK1 activation.[12]
A common theme in these pathways is the generation of K63-linked polyubiquitin chains, which serve as a platform for the recruitment and activation of the TAK1 complex.[13]
The TAK1-TAB Complex
TAK1 activation is critically dependent on its interaction with TAK1-binding proteins (TABs).[4]
-
TAB1: This protein is constitutively associated with TAK1 and is thought to play a role in the autophosphorylation and activation of TAK1.[4][5]
-
TAB2 and TAB3: These adaptor proteins contain ubiquitin-binding domains that recognize and bind to the K63-linked polyubiquitin chains on upstream signaling molecules like TRAF6 and RIPK1.[4][14] This recruitment brings TAK1 into proximity with its activators and facilitates its phosphorylation and activation.[4]
Downstream Signaling: NF-κB and MAPK Activation
Once activated, TAK1 phosphorylates and activates two major downstream signaling arms:
-
The IκB Kinase (IKK) Complex: TAK1 directly phosphorylates IKKβ, a catalytic subunit of the IKK complex.[12][15] The activated IKK complex then phosphorylates the inhibitor of NF-κB (IκBα), leading to its ubiquitination and proteasomal degradation.[4][16] This releases NF-κB dimers (typically p50/p65) to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4]
-
MAPK Kinases (MKKs): TAK1 also phosphorylates and activates several MKKs, including MKK3, MKK4, MKK6, and MKK7.[12][17][18] These MKKs, in turn, phosphorylate and activate the p38 and c-Jun N-terminal kinase (JNK) MAPKs.[6][17] Activated p38 and JNK then phosphorylate various transcription factors, such as AP-1 (a dimer of c-Jun and c-Fos), which cooperate with NF-κB to drive the expression of inflammatory genes.[1]
Experimental Evidence for the Role of TAK1 in Inflammation
The critical role of TAK1 in inflammation has been substantiated through extensive genetic and pharmacological studies.
Genetic Evidence from Knockout Models
Studies using knockout mouse models have been instrumental in elucidating the in vivo functions of TAK1.
| Model | Key Findings | Reference(s) |
| Global TAK1 Knockout | Early embryonic lethality due to neural tube defects and abnormalities in the cardiovascular system and liver. | [7] |
| Myeloid-specific TAK1 Knockout (Lyz2-Cre) | Development of splenomegaly and lymphomegaly associated with neutrophilia. Increased susceptibility to LPS-induced septic shock with higher production of IL-1β, IL-6, and TNF-α. Paradoxically, TAK1 acts as a negative regulator of p38 and IKK activation in neutrophils. | [19] |
| B-cell-specific TAK1 Knockout | Impaired B-cell maturation and antigen-induced immune responses.[7] Failed NF-κB activation after B-cell receptor stimulation.[20] | [7][20] |
| Epithelial-specific TAK1 Knockout | Abnormal cell development and inflammatory phenotypes in the epidermis, liver, and enterocytes. | [7] |
| TAK1 Knockout in THP-1 Macrophages | Blocks LPS-induced TNF pro-inflammatory responses.[2][7] Loss of TNF production and reduced release of IL-6 in response to LPS challenge. | [21] |
Pharmacological Inhibition of TAK1
The development of small molecule inhibitors targeting TAK1 has provided further evidence for its role in inflammation and has highlighted its therapeutic potential.
| Inhibitor | Model System | Key Quantitative Findings | Reference(s) |
| Takinib | THP-1 macrophages stimulated with LPS and IFNγ | Potent and selective inhibition of TNF secretion (greater than ninefold reduction) compared to 110 other cytokines/chemokines. | [7] |
| Takinib | Collagen-Induced Arthritis (CIA) mouse model | Significantly reduced the clinical arthritic score. | [7] |
| Takinib | Human-derived Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) | Decreased activation of intracellular NF-κB signaling and a reduction in inflammatory cytokine expression. | [7] |
| Takinib | Mouse models of inflammatory, neuropathic, and primary pain | Significantly reduced hypersensitivity to mechanical and thermal stimuli and the expression of pro-inflammatory cytokines in dorsal root ganglia (DRG). | [22][23] |
| Takinib | In vitro calcium imaging of DRG neurons | Reduced the activity of TNF-primed/capsaicin-evoked nociceptive neurons. | [22][23] |
| 5Z-7-oxozeaenol | HuT-102 and MT-2 cells | At 0.1 µM, suppressed the activation of JNK and p38. | [24] |
| Resveratrol | Silica-exposed rats (experimental pneumoconiosis) | Inhibited pulmonary inflammation and fibrosis. | [25] |
Detailed Methodologies for Key Experiments
The following are summarized protocols for common experiments used to investigate the role of TAK1 in inflammation, based on methodologies described in the cited literature.
1. Cell Culture and Stimulation
-
Cell Lines: Human monocytic THP-1 cells are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA). Human rheumatoid arthritis synovial fibroblasts (RA-FLS) are isolated from patient synovial tissues and cultured.[7][26]
-
Inhibitor Treatment: Cells are pre-treated with a TAK1 inhibitor (e.g., takinib) or vehicle (e.g., DMSO) for a specified time (e.g., 1-2 hours) at various concentrations.[7]
-
Stimulation: Following pre-treatment, cells are stimulated with an inflammatory agent such as LPS (e.g., 100 ng/mL), IFNγ, TNF-α (e.g., 10 ng/mL), or IL-1β (e.g., 1 ng/mL) for a duration ranging from minutes to 24 hours, depending on the endpoint being measured.[7][26]
2. Western Blotting for Signaling Pathway Analysis
-
Objective: To measure the phosphorylation status of key signaling proteins downstream of TAK1.
-
Protocol Summary:
-
Cells are treated and stimulated as described above.
-
Cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% BSA or non-fat milk) and then incubated with primary antibodies against phosphorylated forms of TAK1, IKKα/β, p65, IκBα, p38, and JNK. Antibodies against the total forms of these proteins are used as loading controls.
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[26]
-
3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
Objective: To quantify the mRNA levels of inflammatory genes.
-
Protocol Summary:
-
Cells are treated and stimulated.
-
Total RNA is extracted using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
RNA is reverse-transcribed into cDNA using a reverse transcriptase kit.
-
qRT-PCR is performed using a thermal cycler with specific primers for target genes (e.g., TNF, IL6, IL1B) and a housekeeping gene (e.g., GAPDH, RPS29) for normalization.[27]
-
Relative gene expression is calculated using the ΔΔCt method.[27]
-
4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Objective: To measure the concentration of secreted cytokines in cell culture supernatants or serum.
-
Protocol Summary:
-
Cell culture supernatants or serum from animal models are collected after treatment and/or stimulation.
-
A commercial ELISA kit specific for the cytokine of interest (e.g., TNF-α, IL-6) is used according to the manufacturer's instructions.
-
Briefly, a 96-well plate pre-coated with a capture antibody is incubated with the samples.
-
After washing, a detection antibody is added, followed by an enzyme-linked secondary antibody.
-
A substrate is added to produce a colorimetric signal, which is read using a microplate reader.
-
Cytokine concentrations are determined by comparison to a standard curve.
-
5. In Vivo Animal Models of Inflammation
-
Collagen-Induced Arthritis (CIA) Model:
-
Mice (e.g., DBA/1J) are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
A booster injection is given 21 days later.
-
TAK1 inhibitor (e.g., takinib) or vehicle is administered daily, starting before or after the onset of arthritis.
-
The severity of arthritis is monitored by a clinical scoring system based on paw swelling and redness.[7]
-
-
LPS-Induced Sepsis Model:
-
Mice are injected intraperitoneally with a lethal or sub-lethal dose of LPS.
-
TAK1 inhibitor or vehicle is administered before or after the LPS challenge.
-
Survival rates are monitored, and serum is collected at various time points to measure cytokine levels by ELISA.[7]
-
TAK1 as a Therapeutic Target
The central role of TAK1 in mediating pro-inflammatory signaling in response to multiple stimuli makes it an attractive therapeutic target for inflammatory diseases.[7][8] Unlike therapies that target a single cytokine, such as anti-TNF biologics, inhibiting TAK1 has the potential to block the production and signaling of a broader range of inflammatory mediators.[9]
Pharmacological inhibition of TAK1 has shown promise in preclinical models of rheumatoid arthritis, inflammatory pain, and pneumoconiosis.[7][9][22][25] However, challenges remain. The ubiquitous expression of TAK1 and its role in normal physiological processes, such as cell survival, raise concerns about potential on-target toxicity with systemic inhibition.[7][28] Indeed, global TAK1 knockout is embryonically lethal, and conditional knockouts in various tissues can lead to severe inflammatory phenotypes, suggesting a complex, cell-type-specific role for TAK1.[3][7][19]
Future drug development efforts will likely focus on developing inhibitors with improved selectivity and safety profiles, as well as exploring tissue-specific delivery mechanisms to minimize off-target effects.
Conclusion
TAK1 is an indispensable kinase that integrates signals from a variety of inflammatory stimuli to activate the NF-κB and MAPK pathways, two of the most critical signaling cascades in the inflammatory response. Its role is supported by a robust body of evidence from genetic and pharmacological studies. While the therapeutic potential of targeting TAK1 is significant, a deeper understanding of its cell-type-specific functions and the development of strategies to mitigate potential toxicities are essential for its successful translation into clinical practice. Continued research into the intricate regulation and diverse functions of TAK1 will undoubtedly pave the way for novel and effective treatments for a wide range of inflammatory disorders.
References
- 1. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Cell type-specific function of TAK1 in innate immune signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 5. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 10. Tumor necrosis factor - Wikipedia [en.wikipedia.org]
- 11. Transforming growth factor β activated kinase 1: a potential therapeutic target for rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A critical role of TAK1 in B-cell receptor–mediated nuclear factor κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms and pathways of innate immune activation and regulation in health and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. TAK1 is critical for IkappaB kinase-mediated activation of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reactome | TAK1 activates NFkB by phosphorylation and activation of IKKs complex [reactome.org]
- 17. Reactome | Activated TAK1 mediates p38 MAP kinase phosphorylation [reactome.org]
- 18. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TAK1 negatively regulates NF-κB and p38 MAP kinase activation in Gr-1+CD11b+ neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A critical role of TAK1 in B-cell receptor-mediated nuclear factor kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Transforming growth factor-β-activated kinase 1 (TAK1) mediates chronic pain and cytokine production in mouse models of inflammatory, neuropathic, and primary pain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 24. researchgate.net [researchgate.net]
- 25. TAK1 inhibition attenuates both inflammation and fibrosis in experimental pneumoconiosis | Semantic Scholar [semanticscholar.org]
- 26. mdpi.com [mdpi.com]
- 27. The inflammatory signalling mediator TAK1 mediates lymphocyte recruitment to lipopolysaccharide-activated murine mesenchymal stem cells through interleukin-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. rupress.org [rupress.org]
TAK1 Inhibition in Cancer Research: A Technical Guide to Takinib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule inhibitor, Takinib, a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). Given the critical role of TAK1 in pro-survival signaling pathways frequently hijacked by cancer cells, its inhibition presents a promising therapeutic strategy. This document outlines the mechanism of action, quantitative data, and detailed experimental protocols relevant to the study of Takinib in cancer research.
Introduction to TAK1 and the Rationale for Inhibition in Cancer
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a serine/threonine kinase that functions as a key signaling node in response to various stimuli, including pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). TAK1 activation triggers downstream signaling cascades, most notably the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (p38 and JNK). These pathways are crucial for regulating inflammation, immunity, and cell survival.[1][2]
In many cancers, constitutive activation of the NF-κB pathway promotes cell proliferation, prevents apoptosis (programmed cell death), and contributes to metastasis and angiogenesis.[2][3] By inhibiting TAK1, the aim is to block these pro-survival signals, thereby sensitizing cancer cells to apoptosis, particularly in inflammatory tumor microenvironments rich in cytokines like TNF-α.[3][4]
Takinib: A Selective TAK1 Inhibitor
Takinib is a potent and selective inhibitor of TAK1.[5] It has been investigated as a tool to probe the function of TAK1 and as a potential therapeutic agent in cancer and autoimmune diseases.[4][6]
Mechanism of Action
Takinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of TAK1.[4][7] This binding event prevents the phosphorylation and subsequent activation of TAK1, thereby blocking downstream signaling to the NF-κB and MAPK pathways.[4] A key aspect of Takinib's mechanism is its ability to induce apoptosis in cancer cells, particularly when stimulated with TNF-α.[4][8] In the presence of TNF-α, TAK1 inhibition by Takinib shifts the cellular response from a pro-survival state, mediated by NF-κB, towards a pro-apoptotic state.[3][4]
Quantitative Data
The following tables summarize the key quantitative data for Takinib based on preclinical studies.
Table 1: In Vitro Potency and Selectivity of Takinib
| Target | Assay Type | IC50 (nM) | Reference |
| TAK1 | Cell-free kinase assay | 9.5 | [1][5][8][9] |
| IRAK4 | Cell-free kinase assay | 120 | [1][8][9] |
| IRAK1 | Cell-free kinase assay | 390 | [1][8][9] |
Table 2: Cellular Activity of Takinib in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Effect | Concentration | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Apoptosis Assay (Caspase 3/7 activity) | Induction of apoptosis in the presence of TNF-α | 10 - 10000 nM | [8] |
| COLO205 | Colon Cancer | Apoptosis Marker Screen | Upregulation of apoptotic proteins with TNF-α | Not specified | [3] |
| Multiple | Various | Cell Death Screen | Induced >20% cell death in 6 out of 16 cell lines (with TNF-α) | Not specified | [10][11] |
Table 3: In Vivo Efficacy of Takinib
| Animal Model | Cancer Type | Dosing | Effect | Reference |
| Hodgkin lymphoma xenograft NSG mice | Hodgkin Lymphoma | 50 mg/kg, oral gavage, daily | Slowed tumor growth | [8] |
Note: In vivo data for Takinib in cancer models is limited. However, studies with TAK1 knockout in MDA-MB-231 cells have shown delayed tumor growth and increased overall survival in xenograft models.[10]
Signaling Pathways and Experimental Workflows
TAK1 Signaling Pathway and the Impact of Takinib
The following diagram illustrates the central role of TAK1 in the TNF-α signaling pathway and how Takinib intervenes.
Caption: TAK1 Signaling Pathway and Takinib's Point of Intervention.
Experimental Workflow for Preclinical Evaluation of Takinib
The following diagram outlines a typical workflow for the preclinical assessment of a TAK1 inhibitor like Takinib in cancer research.
Caption: Preclinical Evaluation Workflow for a TAK1 Inhibitor.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of Takinib.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Takinib against TAK1 kinase activity.
Materials:
-
Purified recombinant active TAK1-TAB1 protein
-
Radiolabeled [γ-³²P]ATP
-
Substrate peptide (e.g., RLGRDKYKTLRQIRQ)
-
Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol)
-
Takinib dissolved in DMSO
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Takinib in kinase reaction buffer.
-
In a microplate, add the TAK1-TAB1 enzyme to each well.
-
Add the different concentrations of Takinib or DMSO (vehicle control) to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and [γ-³²P]ATP.
-
Allow the reaction to proceed for a defined time (e.g., 20 minutes) at 30°C.
-
Stop the reaction by adding phosphoric acid.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each Takinib concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.[4]
Western Blot Analysis for Target Engagement
Objective: To assess the effect of Takinib on the phosphorylation of downstream targets of TAK1 in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Takinib
-
TNF-α
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IKKα/β, anti-IKKβ, anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Serum-starve the cells for 3-4 hours before treatment.
-
Pre-treat the cells with various concentrations of Takinib or DMSO for 2 hours.
-
Stimulate the cells with TNF-α (e.g., 30 ng/mL) for a specified time (e.g., 15-30 minutes).[4]
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using ECL and an imaging system.
-
Quantify band intensities to determine the relative levels of phosphorylated proteins.[4][12][13]
Cell Viability and Apoptosis Assays
Objective: To evaluate the effect of Takinib on cancer cell viability and its ability to induce apoptosis.
Materials:
-
Cancer cell line
-
96-well plates
-
Takinib
-
TNF-α
-
Caspase-Glo® 3/7 Assay System or similar apoptosis detection kit
-
Luminometer or fluorescence plate reader
Procedure:
-
Seed cells at a suitable density in 96-well plates.
-
After 24 hours, treat the cells with serial dilutions of Takinib in the presence or absence of TNF-α.
-
Incubate the cells for 24-48 hours.
-
For apoptosis measurement, add the Caspase-Glo® 3/7 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to caspase activity.
-
For cell viability, a reagent such as CellTiter-Glo® can be used, which measures ATP levels.
-
Normalize the results to the vehicle-treated control to determine the percentage of apoptosis induction or loss of viability.[4][12]
Conclusion
Takinib serves as a valuable research tool and a promising lead compound for the development of novel cancer therapeutics. Its ability to selectively inhibit TAK1 and thereby switch off pro-survival signaling pathways highlights a key vulnerability in certain cancers. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of TAK1 inhibition in oncology. Further research, particularly in diverse in vivo cancer models, is warranted to fully elucidate the clinical promise of Takinib and other TAK1 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 3. TAK1 regulates the tumor microenvironment through inflammatory, angiogenetic and apoptotic signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 6. Takinib, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Takinib | Cell Signaling Technology [cellsignal.com]
- 10. oncotarget.com [oncotarget.com]
- 11. oncotarget.com [oncotarget.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
TAK1-IN-3 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth factor-β-activated kinase 1 (TAK1), also known as mitogen-activated protein kinase kinase kinase 7 (MAP3K7), is a critical serine/threonine kinase that functions as a central node in multiple signaling pathways. It plays a pivotal role in inflammation, immunity, apoptosis, and cellular responses to environmental stress. Given its involvement in various pathological conditions, including cancer and inflammatory diseases, TAK1 has emerged as a significant therapeutic target. TAK1-IN-3 is a potent, ATP-competitive inhibitor of TAK1, making it a valuable tool for studying the physiological and pathological roles of this kinase. This guide provides a comprehensive overview of the molecular properties of this compound, its mechanism of action within the TAK1 signaling pathway, and detailed experimental protocols for its use in research settings.
Core Molecular Data
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Weight | 317.41 g/mol |
| Chemical Formula | C₁₆H₁₉N₃O₂S |
| CAS Number | 494772-87-1 |
| SMILES String | O=C(C1=C(N)C=C(C2=CC=C(CN3CCOCC3)C=C2)S1)N |
TAK1 Signaling Pathway and Mechanism of Action of this compound
TAK1 is a key mediator of signaling cascades initiated by various stimuli, including pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Upon stimulation, TAK1 is activated through a complex process involving its binding partners, TAB1, TAB2, and TAB3, and subsequent ubiquitination. Activated TAK1 then phosphorylates and activates downstream targets, primarily the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs) such as JNK and p38.
The activation of the IKK complex leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), allowing the transcription factor NF-κB to translocate to the nucleus and induce the expression of genes involved in inflammation, cell survival, and immune responses. Concurrently, the activation of the JNK and p38 MAPK pathways triggers a cascade of phosphorylation events that regulate various cellular processes, including proliferation, differentiation, and apoptosis.
This compound exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of TAK1. By occupying this site, this compound prevents the transfer of a phosphate group from ATP to TAK1's substrates, thereby blocking the downstream signaling cascades.
Below is a diagram illustrating the TAK1 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following are representative protocols for assessing the activity of this compound in a research setting. These protocols are based on standard methodologies employed in the field for studying kinase inhibitors.
In Vitro Kinase Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of TAK1.
Materials:
-
Recombinant active TAK1 enzyme
-
Kinase substrate (e.g., myelin basic protein (MBP) or a specific peptide substrate)
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM Na₃VO₄, 5 mM β-glycerophosphate, 2 mM DTT)
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Phosphocellulose paper and wash buffer (if using radioactivity)
-
Scintillation counter or plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in the kinase assay buffer.
-
In a 96-well plate, add the recombinant TAK1 enzyme to each well.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the kinase substrate and ATP (spiked with [γ-³²P]ATP if using the radioactive method).
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction. If using [γ-³²P]ATP, spot the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated ATP. If using a non-radioactive method, add the detection reagents according to the manufacturer's instructions.
-
Quantify the kinase activity by measuring the amount of incorporated phosphate using a scintillation counter or by measuring the signal (e.g., luminescence) on a plate reader.
-
Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis of TAK1 Pathway Inhibition in Cells
This protocol is used to determine the effect of this compound on the phosphorylation of downstream targets of TAK1 in a cellular context.
Materials:
-
Cell line of interest (e.g., a cancer cell line or immune cells)
-
Cell culture medium and supplements
-
This compound
-
Stimulus (e.g., TNF-α or IL-1β)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phospho-IKK, total IKK, phospho-p38, total p38, phospho-JNK, total JNK, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate agonist (e.g., TNF-α or IL-1β) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation of TAK1's downstream targets.
Below is a workflow diagram for the Western Blot analysis.
Conclusion
This compound is a valuable chemical probe for elucidating the complex roles of TAK1 in health and disease. Its potency and ATP-competitive mechanism of action make it a suitable tool for both in vitro and cell-based assays. The protocols provided in this guide offer a starting point for researchers to investigate the effects of this inhibitor on the TAK1 signaling pathway. As with any experimental work, optimization of conditions for specific cell types and experimental setups is recommended for robust and reproducible results.
Methodological & Application
Application Notes and Protocols for TAK1-IN-3 In Vitro Kinase Assay
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of TAK1-IN-3 in in vitro kinase assays. This document outlines the essential background, detailed experimental protocols, and data presentation for characterizing the inhibitory activity of compounds against Transforming Growth Factor-β-Activated Kinase 1 (TAK1).
Introduction to TAK1
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 7 (MAP3K7), is a crucial serine/threonine kinase. It plays a central role in mediating signal transduction cascades initiated by various stimuli, including pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), as well as Toll-like receptor (TLR) ligands. Upon activation, TAK1 phosphorylates and activates downstream targets, primarily the IκB Kinase (IKK) complex and Mitogen-Activated Protein Kinases (MAPKs) such as p38 and JNK. This leads to the activation of transcription factors like NF-κB and AP-1, which regulate the expression of genes involved in inflammation, immunity, cell survival, and apoptosis. Due to its pivotal role in these pathways, TAK1 has emerged as a significant therapeutic target for inflammatory diseases and cancer.
This compound: A Potent Kinase Inhibitor
Quantitative Data for TAK1 Inhibitors
To provide context for the expected potency of a TAK1 inhibitor, the following table summarizes the biochemical IC50 values for other known TAK1 inhibitors.
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| Takinib | 9.5 | Cell-free assay | Selleck Chemicals |
| HS-276 | 2.5 | Biochemical assay | JCI Insight |
| Compound 54 | 2 | LanthaScreen | ACS Med. Chem. Lett. |
Properties of this compound
| Property | Value |
| Molecular Formula | C16H19N3O2S |
| Molecular Weight | 317.41 g/mol |
| Appearance | Off-white to light yellow solid |
| SMILES | O=C(...) |
| CAS Number | 494772-87-1 |
TAK1 Signaling Pathway
The following diagram illustrates the central role of TAK1 in mediating inflammatory signaling pathways.
Caption: TAK1 Signaling Pathway.
Experimental Protocols
This section provides a detailed, generic protocol for an in vitro kinase assay to determine the inhibitory activity of this compound. This protocol can be adapted for various detection methods, such as luminescence-based (e.g., ADP-Glo™), fluorescence-based (e.g., LanthaScreen™), or radiometric assays.
I. Luminescence-Based In Vitro Kinase Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to enzyme activity.
A. Materials and Reagents
-
TAK1/TAB1 Enzyme: Recombinant human TAK1/TAB1 complex.
-
Kinase Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate.
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and create serial dilutions.
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
ADP-Glo™ Kinase Assay Kit: Contains ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Microplates: White, low-volume 384-well plates.
-
Plate Reader: Capable of measuring luminescence.
B. Experimental Workflow Diagram
Caption: In Vitro Kinase Assay Workflow.
C. Step-by-Step Protocol
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a 2X working solution of TAK1/TAB1 enzyme in Kinase Assay Buffer.
-
Prepare a 2X working solution of the substrate and ATP in Kinase Assay Buffer. The final ATP concentration should be at or near its Km for TAK1 for accurate IC50 determination.
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in Kinase Assay Buffer to a 4X final concentration. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Plate Setup (384-well format):
-
Add 5 µL of the 4X this compound dilutions or DMSO (for vehicle control) to the appropriate wells.
-
Add 10 µL of the 2X TAK1/TAB1 enzyme solution to all wells except the "no enzyme" control wells.
-
To the "no enzyme" control wells, add 10 µL of Kinase Assay Buffer.
-
Mix the plate gently and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction Initiation:
-
Add 5 µL of the 2X substrate/ATP mixture to all wells to start the reaction. The final reaction volume is 20 µL.
-
Mix the plate gently and incubate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
D. Data Analysis
-
Subtract the background luminescence (from "no enzyme" controls) from all other readings.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
II. Radiometric In Vitro Kinase Assay ([γ-³³P]-ATP)
This classic method measures the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP into a substrate.
A. Materials and Reagents
-
TAK1/TAB1 Enzyme: Recombinant human TAK1/TAB1 complex.
-
Kinase Substrate: Myelin Basic Protein (MBP).
-
This compound: Prepared as described above.
-
[γ-³³P]-ATP: Radiolabeled ATP.
-
Cold ATP: Non-radiolabeled ATP.
-
Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.
-
Phosphocellulose Paper
-
Wash Buffer: 0.75% Phosphoric acid.
-
Scintillation Counter
B. Step-by-Step Protocol
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing Kinase Assay Buffer, TAK1/TAB1 enzyme, substrate, and this compound at various concentrations (or DMSO for control).
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
-
Kinase Reaction Initiation:
-
Start the reaction by adding a mixture of cold ATP and [γ-³³P]-ATP.
-
Incubate for 30 minutes at 30°C.
-
-
Reaction Termination and Detection:
-
Spot a portion of the reaction mixture onto a phosphocellulose paper square.
-
Wash the paper squares extensively with wash buffer to remove unincorporated [γ-³³P]-ATP.
-
Dry the paper squares and measure the incorporated radioactivity using a scintillation counter.
-
C. Data Analysis
-
Calculate the kinase activity as counts per minute (CPM).
-
Determine the percent inhibition for each concentration of this compound as described for the luminescence assay.
-
Plot the data and fit to a dose-response curve to calculate the IC50 value.
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of TAK1 inhibitors such as this compound. Accurate determination of the IC50 value is a critical step in the preclinical evaluation of any potential therapeutic agent targeting the TAK1 kinase. It is recommended to empirically optimize assay conditions, such as enzyme and substrate concentrations and incubation times, to ensure data accuracy and reproducibility.
Application Notes and Protocols for Cell-Based Assays Using TAK1-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TAK1-IN-3, a potent and ATP-competitive inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), in various cell-based assays. The protocols outlined below are designed to assess the biological activity and therapeutic potential of this compound by investigating its effects on key cellular signaling pathways, cell viability, and inflammatory responses.
Introduction to TAK1 Signaling
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a crucial serine/threonine kinase that acts as a central node in multiple signaling cascades.[1][2] It is activated by a wide range of stimuli, including pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), as well as growth factors such as Transforming Growth Factor-β (TGF-β).[1] Upon activation, TAK1 initiates downstream signaling through the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which include p38 and JNK.[1][2] These pathways are pivotal in regulating cellular processes such as inflammation, immunity, cell survival, and apoptosis.[2][3] Dysregulation of TAK1 signaling is implicated in various diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target.[3][4]
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of TAK1.[5] By binding to the ATP-binding pocket of TAK1, it prevents the phosphorylation and subsequent activation of the kinase, thereby blocking downstream signaling cascades. This inhibition of TAK1 activity can lead to various cellular outcomes, including the suppression of inflammatory cytokine production and the induction of apoptosis in cancer cells.[3]
Data Presentation: Efficacy of TAK1 Inhibitors
The following tables summarize the inhibitory concentrations (IC50) of various TAK1 inhibitors in different cancer cell lines. While specific data for this compound is not publicly available, these values for other potent TAK1 inhibitors provide a reference for expected efficacy.
Table 1: IC50 Values of TAK1 Inhibitors in Multiple Myeloma (MM) Cell Lines
| Cell Line | NG25 (µM) | 5Z-7-oxozeaenol (µM) |
| INA-6 | 0.1 - 1 | 0.1 - 1 |
| ANBL-6 | 0.1 - 1 | 0.1 - 1 |
| JJN-3 | 1 - 10 | 1 - 10 |
| RPMI-8226 | 1 - 10 | 1 - 10 |
Data adapted from studies on TAK1 inhibitors in multiple myeloma.[3]
Table 2: IC50 Values of Takinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Takinib IC50 (nM) |
| MDA-MB-231 | Breast Cancer | ~10 |
| A549 | Lung Cancer | ~10 |
| HCT116 | Colon Cancer | >1000 |
| PANC-1 | Pancreatic Cancer | >1000 |
Data represents approximate values from screening assays and may vary based on experimental conditions.[6]
Mandatory Visualizations
Signaling Pathways
Caption: TAK1 Signaling Pathway and Inhibition by this compound.
Experimental Workflows
References
- 1. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 2. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK1 control of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel phosphorylated TAK1 species with functional impact on NF-κB and β-catenin signaling in human Cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Detection of TAK1 Phosphorylation using Western Blot with TAK1-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of phosphorylated TAK1 (p-TAK1) by Western blot in response to stimulation and inhibition by TAK1-IN-3. This document outlines the necessary steps for cell culture and treatment, lysate preparation, immunoblotting, and data analysis, and includes a schematic of the relevant signaling pathway.
Introduction
Transforming growth factor-β-activated kinase 1 (TAK1), also known as MAP3K7, is a crucial serine/threonine kinase that plays a central role in mediating inflammatory and immune responses.[1][2][3] It is activated by a variety of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as ligands for Toll-like receptors (TLRs).[2][3][4] Upon stimulation, TAK1 forms a complex with TAK1-binding proteins (TAB1, TAB2, or TAB3).[1][3] This complex formation leads to the autophosphorylation of TAK1 at key residues within its activation loop, such as Threonine-184 (Thr184), Threonine-187 (Thr187), and Serine-192 (Ser192), which is essential for its kinase activity.[4][5] Activated TAK1 then phosphorylates downstream targets, including IκB kinase (IKK) and mitogen-activated protein kinase kinases (MKKs), leading to the activation of the NF-κB and MAPK signaling pathways, respectively.[1][6][7]
Given its pivotal role in inflammation, TAK1 has emerged as an attractive therapeutic target for various inflammatory diseases.[2] Small molecule inhibitors of TAK1, such as this compound, are valuable tools for studying its function and for potential therapeutic development. This protocol provides a detailed method for assessing the inhibitory effect of this compound on TAK1 activation by measuring the levels of phosphorylated TAK1 using Western blotting.
TAK1 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the signaling cascade leading to TAK1 activation and its subsequent downstream effects, along with the point of inhibition by this compound.
Caption: TAK1 signaling pathway and inhibition.
Experimental Protocol: Western Blot for p-TAK1
This protocol is designed for cultured cells and can be adapted for different cell types. Optimization of cell seeding density, stimulus concentration, and treatment times may be necessary.
Materials and Reagents:
-
Cell Culture:
-
Appropriate cell line (e.g., HeLa, HEK293, THP-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Cell culture plates (6-well or 12-well)
-
-
Treatment:
-
Stimulus (e.g., TNF-α, IL-1β)
-
This compound inhibitor
-
Vehicle control (e.g., DMSO)
-
-
Cell Lysis:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
-
Protein Quantification:
-
BCA Protein Assay Kit
-
-
SDS-PAGE and Transfer:
-
4-12% Bis-Tris precast gels
-
SDS-PAGE running buffer
-
Protein ladder
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Western blot transfer system
-
-
Immunodetection:
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-TAK1 (Thr187)
-
Rabbit anti-TAK1
-
Mouse anti-β-actin (or other loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
Procedure:
-
Cell Culture and Plating:
-
Culture cells in appropriate complete medium in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells in 6-well or 12-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
-
Cell Treatment:
-
(Optional) Serum-starve the cells for 4-6 hours prior to treatment if necessary for your cell type.
-
Pre-treat the cells with the desired concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate agonist (e.g., 20 ng/mL TNF-α or 10 ng/mL IL-1β) for 15-30 minutes. These are starting recommendations and should be optimized.
-
Prepare a set of control wells: untreated, vehicle-only, and stimulus-only.
-
-
Cell Lysis:
-
After treatment, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well (e.g., 100-200 µL for a well in a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and store it at -80°C or proceed to the next step.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 4-12% Bis-Tris gel. Include a protein ladder.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-TAK1 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
(Optional but recommended) Strip the membrane and re-probe for total TAK1 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Data Analysis:
-
Quantify the band intensities for p-TAK1, total TAK1, and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the p-TAK1 signal to the total TAK1 signal or the loading control signal.
-
Calculate the fold change in p-TAK1 levels relative to the control or stimulated conditions.
Expected Results and Data Presentation
The expected outcome is a decrease in the phosphorylation of TAK1 at Thr187 in cells pre-treated with this compound upon stimulation. The total TAK1 levels should remain relatively constant across all conditions.
Table 1: Quantitative Analysis of p-TAK1 Levels
| Treatment Group | p-TAK1 (Normalized Intensity) | Total TAK1 (Normalized Intensity) | Fold Change in p-TAK1 (vs. Stimulus) |
| Untreated Control | 0.15 | 1.02 | 0.08 |
| Vehicle + Stimulus | 1.85 | 0.98 | 1.00 |
| 1 µM this compound + Stimulus | 0.45 | 1.05 | 0.24 |
| 10 µM this compound + Stimulus | 0.18 | 0.95 | 0.10 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Troubleshooting
-
No or weak p-TAK1 signal:
-
Confirm that the stimulus is active and used at an optimal concentration and time.
-
Ensure that phosphatase inhibitors were included in the lysis buffer.
-
Increase the amount of protein loaded onto the gel.
-
Optimize the primary antibody concentration.
-
-
High background:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions (e.g., switch between milk and BSA, increase blocking time).
-
Decrease the primary or secondary antibody concentration.
-
-
Multiple non-specific bands:
-
Use a more specific primary antibody.
-
Optimize antibody dilutions.
-
Ensure the purity of the cell lysate.
-
References
- 1. Emerging role of TAK1 in the regulation of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transforming growth factor β activated kinase 1: a potential therapeutic target for rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-TAK1 (Thr184, Thr187) Monoclonal Antibody (K.846.3) (MA5-15073) [thermofisher.com]
- 6. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]
- 7. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
Application Notes and Protocols for Immunoprecipitation of TAK1 Complex with TAK1-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth factor-beta-activated kinase 1 (TAK1), also known as MAP3K7, is a crucial serine/threonine kinase that functions as a central node in multiple signaling pathways.[1][2][3][4][5] The TAK1 complex, which typically includes TAK1 and its binding partners TAB1, TAB2, and TAB3, plays a pivotal role in mediating cellular responses to a variety of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][2][3][4][5][6][7][8] Upon activation, TAK1 phosphorylates downstream targets, leading to the activation of key transcription factors such as NF-κB and AP-1, which in turn regulate genes involved in inflammation, immunity, cell survival, and apoptosis.[1][2][4] The dysregulation of TAK1 signaling is implicated in various diseases, including inflammatory disorders and cancer, making it an attractive target for therapeutic intervention.[9]
TAK1-IN-3 is a potent, ATP-competitive inhibitor of TAK1. While specific quantitative data for this compound is not widely available in the public domain, this document provides detailed protocols and application notes for the immunoprecipitation of the TAK1 complex, using analogous, well-characterized TAK1 inhibitors as examples to guide experimental design. This application note will enable researchers to effectively isolate and study the TAK1 complex and investigate the effects of inhibitors like this compound on its composition and post-translational modifications.
Signaling Pathway
The TAK1 signaling pathway is initiated by various upstream signals, such as TNF-α binding to its receptor (TNFR1). This leads to the recruitment of adaptor proteins and E3 ubiquitin ligases, resulting in the formation of K63-linked polyubiquitin chains. These chains act as a scaffold to recruit the TAK1 complex (TAK1, TAB1, TAB2/3), leading to TAK1 autophosphorylation and activation. Activated TAK1 then phosphorylates and activates downstream kinases, such as the IKK complex (leading to NF-κB activation) and MAPKKs (leading to p38 and JNK activation).[1][3][10][11]
References
- 1. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging role of TAK1 in the regulation of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAB3, a new binding partner of the protein kinase TAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TAB3, a new binding partner of the protein kinase TAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aqilion.com [aqilion.com]
- 10. Tumor necrosis factor - Wikipedia [en.wikipedia.org]
- 11. Regulation of TAK–TAB Complex Activation through Ubiquitylation [imrpress.com]
TAK1-IN-3 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, storage, and application of TAK1-IN-3, a potent ATP-competitive inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). The provided protocols offer a starting point for utilizing this inhibitor in various research contexts.
Solubility and Storage
Proper handling and storage of this compound are crucial for maintaining its activity and ensuring experimental reproducibility. The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro studies.
Data Presentation: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 315.05 | Requires sonication for complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as the compound is sensitive to moisture.[1] |
| Ethanol | Data not available | Data not available | Similar compounds, like Takinib, are reported to be insoluble in ethanol, suggesting poor solubility for this compound. |
| Water / PBS | Data not available | Data not available | Similar compounds, like Takinib, are reported to be insoluble in water, suggesting poor solubility for this compound. |
Stock Solution Preparation and Storage Protocol
A concentrated stock solution in DMSO is the recommended starting point for most applications.
Materials:
-
This compound solid powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
To prepare a 100 mM stock solution, add 315.05 µL of anhydrous DMSO for every 10 mg of this compound (Molecular Weight: 317.41 g/mol ).
-
Vortex the solution briefly and then place it in an ultrasonic bath until the solid is completely dissolved.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Ensure the vials are tightly sealed to protect from moisture and light.[1]
Experimental Protocols
The following are generalized protocols for common assays involving TAK1 inhibition. The optimal concentration of this compound and incubation time should be empirically determined for each specific cell line and experimental condition. Based on studies with other potent TAK1 inhibitors, a starting concentration range of 0.1 to 10 µM is recommended for cell-based assays.
Protocol 1: Inhibition of NF-κB Activation in Cell Culture
This protocol describes how to assess the effect of this compound on the activation of the NF-κB signaling pathway, a key downstream target of TAK1.
Materials:
-
Cells of interest (e.g., THP-1 macrophages, HeLa cells)
-
Complete cell culture medium
-
This compound stock solution (100 mM in DMSO)
-
Stimulating agent (e.g., TNF-α at 10 ng/mL, IL-1β at 10 ng/mL, or LPS at 100 ng/mL)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer for protein extraction
-
Reagents for Western blotting (antibodies against phospho-IKKα/β, phospho-IκBα, total IKKα/β, total IκBα, and a loading control like β-actin or GAPDH)
Methodology:
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare working solutions of this compound by diluting the 100 mM DMSO stock in complete culture medium. A serial dilution to achieve final concentrations ranging from 0.1 µM to 10 µM is recommended. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose).
-
Pre-treat the cells with the desired concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate agonist (e.g., TNF-α, IL-1β, or LPS) for 15-30 minutes to induce TAK1-mediated NF-κB activation.
-
After stimulation, wash the cells with ice-cold PBS and lyse them for protein extraction.
-
Perform Western blot analysis to detect the phosphorylation status of IKKα/β and IκBα. A reduction in the phosphorylation of these proteins in the this compound treated samples compared to the stimulated vehicle control indicates successful inhibition of the TAK1 pathway.
Protocol 2: Assessment of MAPK Pathway Inhibition (p38 and JNK)
This protocol outlines a method to determine the inhibitory effect of this compound on the p38 and JNK MAP kinase pathways, which are also downstream of TAK1.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (100 mM in DMSO)
-
Stimulating agent (e.g., TNF-α, IL-1β, or LPS)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer for protein extraction
-
Reagents for Western blotting (antibodies against phospho-p38, phospho-JNK, total p38, total JNK, and a loading control)
Methodology:
-
Plate and grow cells to 70-80% confluency.
-
Prepare working solutions of this compound and a vehicle control in complete culture medium, as described in the previous protocol.
-
Pre-incubate the cells with this compound or vehicle control for 1-2 hours.
-
Induce pathway activation by treating the cells with a suitable stimulus (e.g., TNF-α, IL-1β, or LPS) for 15-30 minutes.
-
Following stimulation, wash the cells with ice-cold PBS and collect protein lysates.
-
Analyze the phosphorylation levels of p38 and JNK by Western blotting. A dose-dependent decrease in the phosphorylation of p38 and JNK in cells treated with this compound will confirm its inhibitory activity on these MAPK pathways.
Visualizations
TAK1 Signaling Pathway
Caption: TAK1 Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow for Preparing this compound Solutions
Caption: Workflow for Preparation of this compound Stock and Working Solutions.
Solvent Selection Logic for this compound
Caption: Decision-making process for selecting a solvent for this compound.
References
Application Notes and Protocols: Preparing Stock Solutions of TAK1-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of TAK1-IN-3, a potent and ATP-competitive inhibitor of Transforming growth factor-β-activated kinase 1 (TAK1).
Introduction
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the MAPKKK family, is a critical signaling node in various cellular processes, including inflammation, immunity, and cell survival.[1][2] TAK1 is activated by a range of stimuli such as tumor necrosis factor α (TNFα), interleukin-1β (IL-1β), and Toll-like receptor (TLR) ligands.[1] Upon activation, TAK1 initiates downstream signaling cascades, primarily the NF-κB and MAPK (JNK and p38) pathways.[1][3][4] Dysregulation of the TAK1 signaling pathway is implicated in various diseases, including cancer and inflammatory disorders.[3] this compound is a potent, ATP-competitive inhibitor of TAK1, making it a valuable tool for studying the physiological and pathological roles of TAK1 signaling.[5][6]
Mechanism of Action
This compound functions by competing with ATP for the binding site in the kinase domain of TAK1.[5][6] This competitive inhibition prevents the autophosphorylation and activation of TAK1, thereby blocking downstream signaling to the NF-κB and MAPK pathways.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₉N₃O₂S |
| Molecular Weight | 317.41 g/mol [5] |
| CAS Number | 494772-87-1[5] |
| Appearance | Solid[5] |
| Color | Off-white to light yellow[5] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (315.05 mM)[5][7] | Ultrasonic treatment may be required. Use freshly opened, anhydrous DMSO as it is hygroscopic.[5][7] |
Table 3: Stock Solution Preparation Examples (in DMSO)
| Desired Concentration | Mass of this compound (for 1 mL) | Mass of this compound (for 5 mL) | Mass of this compound (for 10 mL) |
| 1 mM | 0.317 mg | 1.587 mg | 3.174 mg |
| 10 mM | 3.174 mg | 15.87 mg | 31.74 mg |
| 50 mM | 15.87 mg | 79.35 mg | 158.7 mg |
| 100 mM | 31.74 mg | 158.7 mg | 317.4 mg |
Table 4: Storage Conditions for this compound
| Form | Storage Temperature | Storage Duration | Notes |
| Solid | 4°C[5] | As per manufacturer's recommendations | Store in a sealed container, away from moisture and light.[5] |
| Stock Solution (in DMSO) | -20°C[5] | 1 month[5] | Aliquot to avoid repeated freeze-thaw cycles. Store in sealed, light-protected vials.[5] |
| Stock Solution (in DMSO) | -80°C[5] | 6 months[5] | Aliquot to avoid repeated freeze-thaw cycles. Store in sealed, light-protected vials.[5] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO
Materials:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Preparation: Work in a clean, dry environment. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh 31.74 mg of this compound into the tube.
-
Dissolution: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Close the tube tightly and vortex for 1-2 minutes to facilitate dissolution.
-
Ultrasonication (if necessary): If the solid does not completely dissolve, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[5][7]
-
Verification: Visually inspect the solution to ensure there are no visible particulates.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or conical tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Intermediate Dilution (optional but recommended): It is often convenient to first prepare an intermediate stock solution (e.g., 1 mM) from the high-concentration stock.
-
To prepare a 1 mM intermediate solution, dilute the 100 mM stock 1:100 in cell culture medium. For example, add 10 µL of the 100 mM stock to 990 µL of medium.
-
-
Final Working Solution: Prepare the final working concentrations by further diluting the intermediate stock or the main stock solution into the cell culture medium.
-
Example: To prepare a final concentration of 10 µM in 1 mL of medium from a 1 mM intermediate stock, add 10 µL of the 1 mM solution to 990 µL of medium.
-
-
Control: Always prepare a vehicle control using the same final concentration of DMSO as in the experimental samples.
Visualizations
Caption: TAK1 signaling pathway and the inhibitory action of this compound.
References
- 1. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 2. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAK1 in Vascular Signaling: “Friend or Foe”? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Supplier | CAS 494772-87-1 | AOBIOUS [aobious.com]
- 7. medchemexpress.com [medchemexpress.com]
TAK1-IN-3: Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Abstract
TAK1-IN-3 is a potent and ATP-competitive inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a crucial signaling node in inflammatory and fibrotic pathways. It is activated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, and mediates downstream signaling through the NF-κB and MAPK pathways.[1][2] This document provides detailed application notes and protocols for the use of this compound in in vitro and in vivo research settings, compiled from supplier datasheets and published research.
Product Information
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₉N₃O₂S | [3] |
| Molecular Weight | 317.41 g/mol | [3] |
| CAS Number | 494772-87-1 | [3] |
| Purity | ≥98% (typically >99% by HPLC) | [2] |
| Appearance | Crystalline solid | |
| Mechanism of Action | ATP-competitive inhibitor of TAK1 |
Solubility and Storage
| Solvent | Max. Solubility (approx.) | Storage of Stock Solutions | Reference |
| DMSO | ≥ 50 mg/mL (≥ 157.5 mM) | Store at -20°C for up to 1 month or -80°C for up to 6 months.[4] Aliquot to avoid repeated freeze-thaw cycles.[1] | [1][2] |
Handling Instructions:
-
Storage of Solid Compound: Store the solid compound at -20°C or -80°C, protected from light and moisture.
-
Preparation of Stock Solutions: Prepare stock solutions in DMSO. For a 10 mM stock solution, dissolve 3.17 mg of this compound in 1 mL of DMSO.
-
Working Solutions: Dilute the DMSO stock solution in an appropriate aqueous buffer or cell culture medium immediately before use. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Signaling Pathways
TAK1 is a central kinase that integrates signals from various upstream stimuli to activate downstream inflammatory and stress-response pathways. Key pathways involving TAK1 include:
-
NF-κB Signaling: Upon stimulation by cytokines like TNF-α or IL-1β, TAK1 is activated and subsequently phosphorylates the IκB kinase (IKK) complex. This leads to the degradation of IκBα and the nuclear translocation of NF-κB, resulting in the transcription of pro-inflammatory genes.
-
MAPK Signaling: TAK1 also activates the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways. This occurs through the phosphorylation of MAPK kinases (MKKs), which in turn phosphorylate and activate JNK and p38.
-
TGF-β Signaling: TAK1 is a key mediator of the non-canonical TGF-β signaling pathway, which plays a role in cellular processes like apoptosis and differentiation.
Caption: TAK1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
In Vitro Kinase Assay
This protocol is adapted from commercially available TAK1 kinase assay kits and provides a general framework for assessing the inhibitory activity of this compound.
Materials:
-
Recombinant active TAK1/TAB1 complex
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
96-well or 384-well plates
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a 1x kinase assay buffer.
-
Prepare serial dilutions of this compound in DMSO, then dilute further in 1x kinase assay buffer. The final DMSO concentration should be consistent across all wells.
-
Prepare a solution of the substrate and ATP in 1x kinase assay buffer at twice the final desired concentration.
-
-
Assay Setup:
-
Add 2.5 µL of the diluted this compound or vehicle (inhibitor buffer) to the appropriate wells of a white 96-well plate.
-
Add 5 µL of the substrate/ATP mixture to all wells.
-
To initiate the kinase reaction, add 2.5 µL of diluted TAK1/TAB1 enzyme to the "Positive Control" and "Test Inhibitor" wells. For the "Blank" wells, add 2.5 µL of 1x kinase assay buffer.
-
-
Incubation:
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Detection:
-
Follow the manufacturer's instructions for the ADP-Glo™ Kinase Assay or other detection method to measure kinase activity. This typically involves stopping the kinase reaction and then measuring the amount of ADP produced.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Caption: In Vitro Kinase Assay Workflow.
Cell-Based Assays
This protocol describes how to assess the effect of this compound on the phosphorylation of downstream targets of TAK1.
Materials:
-
Cell line of interest (e.g., THP-1 monocytes, HeLa cells)
-
Cell culture medium and supplements
-
Stimulus (e.g., TNF-α, IL-1β, LPS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-TAK1, anti-TAK1, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-IκBα, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate agonist (e.g., 10 ng/mL TNF-α) for a predetermined time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
In Vivo Studies
The following is a general guideline for using this compound in a mouse model of inflammation. Specific parameters will need to be optimized for each experimental model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water)
-
Experimental animals (e.g., C57BL/6 mice)
-
Inflammatory challenge (e.g., lipopolysaccharide, LPS)
-
Equipment for oral gavage or intraperitoneal injection
-
Materials for sample collection (e.g., blood, tissues)
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate animals to the facility for at least one week.
-
Randomly assign animals to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).
-
-
Dosing:
-
Prepare a formulation of this compound in the chosen vehicle.
-
Administer this compound or vehicle to the animals via the desired route (e.g., oral gavage). The dosing schedule will depend on the pharmacokinetic properties of the compound and the experimental design.
-
-
Inflammatory Challenge:
-
At a specified time after dosing, induce inflammation (e.g., by intraperitoneal injection of LPS).
-
-
Sample Collection and Analysis:
-
At the end of the experiment, collect blood and/or tissues for analysis.
-
Measure inflammatory markers such as cytokine levels in the serum (e.g., by ELISA) or gene expression in tissues (e.g., by qPCR).
-
Perform histological analysis of tissues to assess inflammation and tissue damage.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and with the approval of the Institutional Animal Care and Use Committee (IACUC).
Safety and Handling
-
Safety Data Sheet (SDS): Refer to the supplier's SDS for complete safety information.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Disclaimer: This document is intended for informational purposes only and does not constitute a warranty of any kind. Researchers should rely on their own expertise and judgment when designing and performing experiments. It is essential to consult the primary literature and supplier-specific documentation for the most accurate and up-to-date information.
References
- 1. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing TAK1-IN-3 (Takinib) in Rheumatoid Arthritis Cell Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid Arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. Key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) drive the disease pathogenesis. Transforming growth factor-β-activated kinase 1 (TAK1) is a critical intracellular signaling molecule that acts as a central node for these pro-inflammatory pathways.[1][2] Upon stimulation by TNF-α or IL-1β, TAK1 activates downstream cascades, including the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the production of inflammatory mediators that perpetuate the disease cycle.[1][3]
TAK1-IN-3, also known as Takinib, is a selective inhibitor of TAK1.[4] Its position upstream of multiple inflammatory outputs makes it an attractive therapeutic target for RA.[1] These application notes provide detailed protocols for utilizing Takinib in relevant in vitro RA cell models, specifically focusing on primary human RA fibroblast-like synoviocytes (RA-FLS), which are key effector cells in RA pathology. While Takinib is a known TAK1 inhibitor, recent studies suggest its anti-inflammatory effects in RA-FLS may also involve the inhibition of the JAK/STAT pathway, highlighting a complex mechanism of action.[2][3][5]
Mechanism of Action: TAK1 Signaling in RA
TAK1 is a crucial MAP3K family member that integrates signals from various receptors, including the TNF receptor (TNFR) and IL-1 receptor (IL-1R).[1] In the context of RA, pro-inflammatory cytokines bind to their respective receptors on synoviocytes, triggering a cascade that leads to the recruitment and activation of the TAK1 complex. Activated TAK1 then phosphorylates downstream targets, primarily the IκB kinase (IKK) complex and MAPK kinases (MKKs). This leads to the activation of the NF-κB and MAPK (JNK, p38) pathways, respectively, culminating in the transcription and secretion of inflammatory cytokines (e.g., IL-6, IL-8) and matrix metalloproteinases (MMPs) that contribute to joint destruction.[1]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of Takinib on cytokine secretion from IL-1β-stimulated RA-FLS and its impact on cell viability.
Table 1: Effect of Takinib on Cytokine Secretion in IL-1β-Stimulated RA-FLS RA-FLS were pre-treated with Takinib for 2 hours, then stimulated with 10 ng/mL IL-1β for 24 hours. Data is presented as observed effect.
| Takinib Conc. (µM) | IL-6 | CXCL5/ENA-78 | MCP-1/CCL2 | IL-8 |
| 0.1 | Significant Decrease | Significant Decrease | Significant Decrease | Downward Trend |
| 1.0 | Significant Decrease | Significant Decrease | Significant Decrease | Downward Trend |
| 10.0 | Significant Decrease | Significant Decrease | Significant Decrease | Significant Decrease |
| 20.0 | Significant Decrease | Significant Decrease | Significant Decrease | Significant Decrease |
| Source: Data compiled from studies on IL-1β-activated human RASFs.[3] |
Table 2: Cytotoxicity of Takinib in RA-FLS RA-FLS were treated with Takinib for the indicated duration.
| Takinib Conc. (µM) | Time | Observation |
| 10.0 | 24 hours | Cytotoxic effects observed.[3] |
| 10.0 | 48 hours | Significant cell death observed.[5] |
Note: The reduction in cytokine levels at higher concentrations (e.g., 10 µM) may be partially attributed to cytotoxicity.[3]
Experimental Protocols
The following are detailed protocols for evaluating the effect of Takinib on RA-FLS.
Protocol 1: Inhibition of Cytokine Secretion in RA-FLS
This protocol is designed to measure the effect of Takinib on the production of pro-inflammatory cytokines like IL-6 and IL-8.
Materials:
-
Primary human RA-FLS
-
Complete culture medium (e.g., CMRL with 10% FBS, 1% Pen/Strep, 1% Glutamax)[6]
-
Serum-free culture medium
-
Takinib (stock solution in DMSO)
-
Recombinant human IL-1β (stock solution in sterile PBS)
-
96-well tissue culture plates
-
ELISA kits for target cytokines (e.g., IL-6, IL-8, CXCL5, MCP-1)
Procedure:
-
Cell Seeding: Seed RA-FLS in a 96-well plate at a density of 5,000 - 10,000 cells/well in complete culture medium and incubate overnight at 37°C, 5% CO₂.
-
Serum Starvation: Gently aspirate the complete medium and wash the cells once with PBS. Add serum-free medium and incubate overnight.[3][6]
-
Inhibitor Pre-treatment: Prepare serial dilutions of Takinib (e.g., 0.1, 1, 10, 20 µM) and a vehicle control (DMSO) in serum-free medium. Aspirate the medium from the cells and add the Takinib/vehicle dilutions. Incubate for 2 hours at 37°C.[3]
-
Stimulation: Add IL-1β to each well to a final concentration of 10 ng/mL (do not add to negative control wells).[3]
-
Incubation: Incubate the plate for 24 hours at 37°C.[3]
-
Supernatant Collection: Carefully collect the culture supernatant from each well for analysis.
-
ELISA: Perform ELISA for the target cytokines according to the manufacturer's protocol. Measure absorbance and calculate cytokine concentrations.
Protocol 2: Analysis of TAK1 Pathway Signaling by Western Blot
This protocol assesses the effect of Takinib on the phosphorylation of key signaling proteins downstream of TAK1.
Materials:
-
Primary human RA-FLS
-
6-well tissue culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-TAK1, anti-TAK1, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding and Starvation: Seed RA-FLS in 6-well plates and grow to ~80% confluency. Serum starve overnight as described in Protocol 1.
-
Pre-treatment and Stimulation: Pre-treat cells with Takinib or vehicle for 2 hours, then stimulate with 10 ng/mL IL-1β.[3]
-
Incubation: Incubate for a shorter period suitable for detecting phosphorylation events, typically 30 minutes.[3]
-
Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and add ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize bands using a chemiluminescence detection system. Densitometry can be used for semi-quantitative analysis relative to loading controls.
-
Protocol 3: Cell Viability Assay
This protocol is crucial to distinguish between a specific anti-inflammatory effect and general cytotoxicity.
Materials:
-
Primary human RA-FLS
-
White, clear-bottom 96-well plates
-
Takinib
-
CellTiter-Glo® 2.0 Assay (or equivalent ATP-based luminescence assay)
Procedure:
-
Cell Seeding: Seed RA-FLS in a white-walled 96-well plate at ~80% confluency (~10,000 cells/well) and allow them to adhere overnight.[5]
-
Treatment: Add varying concentrations of Takinib (e.g., 0.1 to 20 µM) and a vehicle control to the wells.
-
Incubation: Incubate for 24 or 48 hours at 37°C.[5]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read luminescence using a plate reader. A decrease in signal relative to the vehicle control indicates reduced cell viability.
References
- 1. Takinib Inhibits Inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by Targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Takinib Inhibits Inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by Targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of TAK1, with the selective inhibitor takinib, alleviates clinical manifestation of arthritis in CIA mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TAK1-IN-3 in Metastatic Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical signaling node in various cellular processes, including inflammation, immune responses, and cell survival.[1] In the context of cancer, particularly metastatic breast cancer, TAK1 has emerged as a key driver of tumor progression, metastasis, and therapeutic resistance.[2][3] Upregulation of TAK1 is observed in a significant percentage of breast cancers and is associated with increased tumor burden.[3] TAK1 is constitutively activated in highly metastatic breast cancer cell lines, such as MDA-MB-231, while its activity is low in non-metastatic lines like MCF-7.[2]
TAK1-IN-3 is a potent and ATP-competitive inhibitor of TAK1. Its application in metastatic breast cancer cell lines serves as a valuable tool to investigate the downstream consequences of TAK1 inhibition and to assess its potential as a therapeutic strategy. These application notes provide a comprehensive guide for the use of this compound in preclinical research focused on metastatic breast cancer.
Mechanism of Action of TAK1 in Metastatic Breast Cancer
TAK1 acts as a central mediator for various pro-inflammatory and stress signals, leading to the activation of several downstream signaling pathways crucial for cancer progression.[4] Upon activation by stimuli such as TGF-β, TNF-α, and IL-1, TAK1 forms a complex with its binding partners, TAB1, TAB2, and TAB3.[5][6] This complex then phosphorylates and activates downstream kinases, primarily IκB kinase (IKK) and mitogen-activated protein kinases (MAPKs) like p38 and JNK.[2]
The activation of the IKK complex leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), allowing the nuclear translocation of the transcription factor NF-κB (p65/RelA).[5] In the nucleus, NF-κB promotes the transcription of genes involved in cell survival, proliferation, inflammation, and metastasis.[7] The TAK1-mediated activation of p38 and JNK pathways also contributes to the expression of genes associated with invasion and metastasis, such as matrix metalloproteinases (MMPs).[2]
In metastatic breast cancer, this signaling cascade promotes:
-
Invasion and Metastasis: By upregulating the expression of genes like MMP-9 and chemokine receptors (e.g., CCR7), which are essential for the degradation of the extracellular matrix and cell migration.[2]
-
Chemoresistance: The activation of NF-κB by TAK1 suppresses pro-apoptotic signaling pathways, making cancer cells less sensitive to chemotherapeutic agents.
-
Inflammation: TAK1 mediates the production of pro-inflammatory cytokines within the tumor microenvironment, which can further fuel tumor growth and metastasis.[3]
Data Presentation: Efficacy of TAK1 Inhibitors in Metastatic Breast Cancer Cell Lines
The following tables summarize the quantitative effects of TAK1 inhibitors on various metastatic breast cancer cell lines. While specific data for this compound is emerging, the data presented for other well-characterized TAK1 inhibitors like Takinib and 5Z-7-Oxozeaenol provide a strong rationale for its use and expected efficacy.
Table 1: IC50 Values of Kinase Inhibitors in Breast Cancer Cell Lines
| Compound | Cell Line | Subtype | IC50 (µM) | Citation |
| Takinib | MDA-MB-231 | Triple-Negative | Induces apoptosis in the presence of TNFα | [8] |
| 5Z-7-Oxozeaenol | MDA-MB-231 | Triple-Negative | Dose-dependent inhibition of TAK1 activity | [2] |
| Lapatinib | MDA-MB-231 | Triple-Negative | 7.46 | |
| Dasatinib | MDA-MB-231 | Triple-Negative | >10 | |
| Sunitinib | MDA-MB-231 | Triple-Negative | 8.8 | |
| Sorafenib | MDA-MB-231 | Triple-Negative | 5.9 |
Table 2: Effects of TAK1 Inhibition on Metastatic Breast Cancer Cell Phenotypes
| Assay | Cell Line | Treatment | Observed Effect | Citation |
| Cell Viability | MDA-MB-231 | Takinib + TNFα | Dose-dependent increase in caspase 3/7 activity | [8] |
| Migration | MDA-MB-231 | 5Z-7-Oxozeaenol | Dose-dependent reduction in cell migration | [2] |
| Invasion | MDA-MB-231 | 5Z-7-Oxozeaenol | Inhibition of invasive potential | [2] |
| Gene Expression | MDA-MB-231 | 5Z-7-Oxozeaenol | Reduced mRNA levels of CCR7 | [2] |
| Protein Phosphorylation | MDA-MB-231 | 5Z-7-Oxozeaenol | Decreased phosphorylation of p38, JNK, and IKK | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in metastatic breast cancer cell lines.
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage (up to 1 month).[9]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the metabolic activity of metastatic breast cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Metastatic breast cancer cell lines (e.g., MDA-MB-231, BT-549)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Wound Healing (Scratch) Assay
This protocol assesses the effect of this compound on the migratory capacity of metastatic breast cancer cells.
Materials:
-
Metastatic breast cancer cell lines
-
Complete cell culture medium
-
Low-serum medium (e.g., 1% FBS)
-
This compound stock solution
-
6-well or 12-well cell culture plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.
-
Create a "wound" by scratching a straight line across the monolayer with a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with low-serum medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial wound area.
Protocol 4: Transwell Migration Assay
This protocol provides a quantitative measure of the invasive and migratory potential of cancer cells in response to a chemoattractant.
Materials:
-
Metastatic breast cancer cell lines
-
Serum-free and complete cell culture medium
-
This compound stock solution
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Methanol or paraformaldehyde for fixation
-
Crystal violet or DAPI for staining
-
Microscope with a camera
Procedure:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add 600 µL of complete medium (chemoattractant) to the lower chamber of each well.
-
Prepare a single-cell suspension of the cancer cells in serum-free medium at a density of 1 x 10^5 cells/mL.
-
Add the desired concentrations of this compound or vehicle control to the cell suspension.
-
Seed 100 µL of the cell suspension into the upper chamber of each Transwell insert.
-
Incubate the plate for 12-24 hours at 37°C.
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde for 10-20 minutes.
-
Stain the cells with crystal violet or DAPI.
-
Image several random fields of the membrane and count the number of migrated cells.
-
Quantify the results and compare the different treatment groups.
Protocol 5: Western Blotting for Phospho-p65
This protocol is used to assess the effect of this compound on the activation of the NF-κB pathway by measuring the phosphorylation of the p65 subunit.
Materials:
-
Metastatic breast cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
TNF-α (optional, to stimulate the pathway)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-total NF-κB p65, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with different concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Optionally, stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes to induce p65 phosphorylation.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total p65 and a loading control (e.g., β-actin) to normalize the data.
Troubleshooting and Interpretation of Results
-
Low IC50 values in the cell viability assay indicate high sensitivity of the cell line to this compound.
-
Reduced wound closure in the wound healing assay and fewer migrated cells in the Transwell assay suggest that this compound inhibits cell migration and invasion.
-
A decrease in the ratio of phospho-p65 to total p65 in the western blot analysis confirms that this compound is effectively inhibiting the NF-κB pathway downstream of TAK1.
-
Inconsistent results may be due to variations in cell confluency, inhibitor concentration, or incubation times. It is crucial to optimize these parameters for each cell line and experiment.
-
Cell toxicity at high concentrations of this compound may be observed. It is important to distinguish between cytotoxic effects and specific inhibition of migration or invasion by performing dose-response experiments and observing cell morphology.
These application notes and protocols provide a framework for investigating the role of this compound in metastatic breast cancer cell lines. By utilizing these methods, researchers can gain valuable insights into the therapeutic potential of targeting the TAK1 signaling pathway in this aggressive disease.
References
- 1. TAK1 control of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting of TGF-β-activated protein kinase 1 inhibits chemokine (C-C motif) receptor 7 expression, tumor growth and metastasis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK1 regulates the tumor microenvironment through inflammatory, angiogenetic and apoptotic signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 5. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 6. Regulation of TAK–TAB Complex Activation through Ubiquitylation [imrpress.com]
- 7. Apoptosis Induced by (+)-Betulin Through NF-κB Inhibition in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing TAK1-IN-3 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of TAK1-IN-3 for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, ATP-competitive inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a crucial serine/threonine kinase that plays a central role in inflammatory and immune responses. It is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. Upon stimulation by cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), TAK1 becomes activated and subsequently activates downstream pathways, including the Nuclear Factor-kappa B (NF-κB) and the p38/JNK MAPK pathways. By competitively binding to the ATP pocket of TAK1, this compound blocks its kinase activity, thereby preventing the phosphorylation and activation of its downstream targets.
Q2: What are the expected cellular effects of inhibiting TAK1?
A2: Inhibition of TAK1 can lead to a variety of cellular outcomes depending on the cell type and the experimental context. Generally, TAK1 inhibition is associated with the suppression of inflammatory responses. In many cancer cell lines, inhibiting TAK1 can induce apoptosis (programmed cell death) or necroptosis, particularly in the presence of inflammatory cytokines like TNF-α.[1][2] This is because TAK1 is a critical node that can shift the cellular response to TNF-α from a pro-survival signal to a death signal.[1]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For cell culture experiments, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. It is important to use freshly opened, anhydrous DMSO as the compound's solubility can be affected by moisture.
-
Storage of Solid Compound: Store at 4°C, sealed and protected from moisture and light.
-
Storage of Stock Solution: For long-term storage, aliquot the stock solution and store at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to one month. Avoid repeated freeze-thaw cycles.
Q4: What is a good starting concentration range for this compound in my experiments?
A4: The optimal concentration of this compound will vary depending on the cell line and the specific experimental goals. Since specific data for this compound is not widely published, it is recommended to perform a dose-response experiment to determine the optimal concentration for your system. Based on data from other TAK1 inhibitors, a starting range of 10 nM to 10 µM is reasonable for initial experiments.
Quantitative Data for Common TAK1 Inhibitors
Disclaimer: The following data is for other TAK1 inhibitors and should be used as a reference to establish a starting point for optimizing this compound concentration.
| Inhibitor | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| 5Z-7-Oxozeaenol | Multiple Myeloma (INA-6, ANBL-6, JJN-3, RPMI-8226) | Cell Viability | IC50: ~0.1 - 1 µM | [3] |
| KRASG12D Ba/F3 | Proliferation | IC50: Nanomolar to low micromolar range | [] | |
| NG25 | Multiple Myeloma (INA-6, ANBL-6, JJN-3, RPMI-8226) | Cell Viability | IC50: ~0.5 - 2 µM | [3] |
| Takinib | THP-1 (macrophage-like) | Cytokine Secretion | 10 µM significantly reduces TNF, IL-6, IL-1β, IL-8 | [5] |
| HS-276 | U3013MG (Glioblastoma Stem Cells) | Apoptosis Induction | 1 - 3 µM | [6] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Cytotoxicity Assay (MTT Assay)
This protocol is to determine the concentration of this compound that is cytotoxic to the cells, which helps in selecting concentrations for subsequent functional assays.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common starting range is 10 µM down to 10 nM. Remove the old medium from the wells and add 100 µL of the diluted compound. Include wells with vehicle control (DMSO at the same final concentration as the highest this compound concentration) and untreated cells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.
Protocol 2: Assessing TAK1 Inhibition by Western Blotting for Phospho-TAK1
This protocol verifies that this compound is inhibiting the autophosphorylation of TAK1, a key step in its activation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Stimulating agent (e.g., TNF-α or IL-1β)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-TAK1 (Thr184/187) and anti-total-TAK1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 20 ng/mL TNF-α) for 15-30 minutes. Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-TAK1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-TAK1 antibody to confirm equal protein loading.
Visual Guides
TAK1 Signaling Pathway
Caption: Simplified TAK1 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Optimizing this compound
Caption: A stepwise workflow for optimizing this compound concentration in cell culture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No effect of this compound observed | 1. Incorrect concentration: The concentration used may be too low. 2. Inhibitor inactivity: The compound may have degraded due to improper storage. 3. Cell line insensitivity: The chosen cell line may not be dependent on the TAK1 pathway for the observed phenotype. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., up to 20 µM). 2. Use a fresh stock of this compound. Ensure proper storage conditions are met. 3. Confirm TAK1 expression in your cell line. Consider using a positive control cell line known to be sensitive to TAK1 inhibition. |
| High levels of cell death at low concentrations | 1. High sensitivity of the cell line: The cell line may be particularly sensitive to TAK1 inhibition. 2. Off-target effects: At higher concentrations, the inhibitor may affect other kinases. | 1. Use a lower range of concentrations in your dose-response experiments. 2. If possible, compare the effects with another structurally different TAK1 inhibitor to see if the phenotype is consistent. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or growth conditions. 2. Inhibitor preparation: Inconsistent preparation of stock and working solutions. | 1. Standardize cell culture procedures. Use cells within a defined passage number range. 2. Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. |
| No decrease in p-TAK1 signal in Western Blot | 1. Insufficient inhibitor concentration or incubation time. 2. Stimulation is too strong. 3. Antibody issues: The phospho-specific antibody may not be working correctly. | 1. Increase the concentration of this compound or the pre-incubation time. 2. Reduce the concentration of the stimulating agent (e.g., TNF-α). 3. Include a positive control (stimulated cells without inhibitor) and a negative control (unstimulated cells) to validate the antibody's performance. |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues with this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
TAK1-IN-3 stability and degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of TAK1-IN-3 in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on the known stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound solid should be stored at 4°C, sealed, and protected from moisture and light. Stock solutions, typically prepared in DMSO, are stable for up to 6 months at -80°C and for 1 month at -20°C.[1] To ensure the integrity of the compound, it is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is soluble in DMSO up to 100 mg/mL.[1] For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5% v/v) to avoid solvent-induced toxicity.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the solubility of this compound in your aqueous experimental buffer is exceeded. To resolve this, you can try gentle warming and vortexing or sonication to redissolve the compound. If precipitation persists, consider preparing a fresh dilution from your stock solution. It is crucial to ensure that the final concentration in your assay is below the solubility limit in the final buffer.
Q4: I am observing inconsistent results in my experiments with this compound. Could this be a stability issue?
A4: Inconsistent results can indeed be a sign of compound degradation. This compound, like many small molecules, can be susceptible to degradation under certain conditions. Potential causes include hydrolysis, oxidation, or photodecomposition. Refer to the Troubleshooting Guide below for a more detailed breakdown of potential issues and solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of compound activity over time in aqueous solution. | Hydrolysis: The carboxamide functional group in this compound can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[2][3][4] | - Prepare fresh working solutions daily from a frozen DMSO stock. - Maintain the pH of your experimental buffer as close to neutral (pH 7.4) as possible. - Avoid prolonged storage of aqueous solutions. |
| Unexpected peaks in analytical chromatography (HPLC, LC-MS). | Oxidative Degradation: The thiophene ring and the morpholine moiety in this compound are potentially susceptible to oxidation.[5][6][7] This can be accelerated by exposure to air, light, and trace metal ions. | - Use degassed solvents and buffers for your experiments and analytical runs. - Store solutions under an inert atmosphere (e.g., nitrogen or argon) if possible. - Protect solutions from light by using amber vials or covering them with aluminum foil. |
| Compound degradation upon exposure to light. | Photodegradation: Aromatic and heteroaromatic systems, such as the thiophene ring in this compound, can be sensitive to light, leading to decomposition. | - Conduct experiments under subdued lighting conditions whenever possible. - Store all solutions containing this compound in light-protecting containers. - Follow ICH Q1B guidelines for systematic photostability testing if required.[8][9][10][11][12] |
| Variability between different batches of the compound. | Impurity Profile: Different synthesis batches may have slight variations in their impurity profiles, which could affect biological activity. | - Always source compounds from a reputable supplier with detailed quality control data. - If possible, perform your own analytical characterization (e.g., HPLC, NMR, MS) to confirm identity and purity upon receiving a new batch. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use microcentrifuge tubes or cryovials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex and/or sonicate the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into single-use tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Protocol 2: General Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[13][14] The following is a general protocol based on ICH guidelines.[15]
-
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Appropriate buffers (for pH stability)
-
HPLC or LC-MS system with a suitable column and detection method
-
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at room temperature and collect samples at various time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂. Incubate at room temperature and collect samples at various time points.
-
Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 60°C, 80°C) and analyze at different time points.
-
Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[16][8][10][11][12] A control sample should be protected from light.
-
Analysis: Analyze all samples by a stability-indicating HPLC or LC-MS method to quantify the remaining this compound and identify any degradation products.
-
Data Presentation
As specific quantitative stability data for this compound is not publicly available, the following table summarizes the known storage conditions for stock solutions.
| Storage Condition | Solvent | Duration | Reference |
| -80°C | DMSO | 6 months | [1] |
| -20°C | DMSO | 1 month | [1] |
| 4°C | Solid | Long-term | [1] |
Visualizations
TAK1 Signaling Pathway
Caption: Simplified TAK1 signaling pathway.
Troubleshooting Workflow for this compound Instability
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Amide - Wikipedia [en.wikipedia.org]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. cognizancejournal.com [cognizancejournal.com]
- 6. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]
- 7. femaflavor.org [femaflavor.org]
- 8. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. biobostonconsulting.com [biobostonconsulting.com]
- 11. database.ich.org [database.ich.org]
- 12. fda.gov [fda.gov]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. youtube.com [youtube.com]
Technical Support Center: Troubleshooting TAK1-IN-3 Experimental Results
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental results when using TAK1-IN-3, a potent and ATP-competitive inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). This guide provides answers to frequently asked questions, detailed experimental protocols, and visual aids to help you navigate your research challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during experiments with this compound.
Issue 1: Unexpected Cell Viability/Apoptosis Results
Question: I treated my cells with this compound, but I'm not observing the expected decrease in cell viability or induction of apoptosis. What could be the reason?
Answer: Several factors could contribute to this observation:
-
Co-stimulation Requirement: The pro-apoptotic effect of TAK1 inhibition is often dependent on the cellular context, particularly the presence of pro-inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α).[1] TAK1 is a critical mediator of TNF-α-induced survival signals.[2] Its inhibition can switch the cellular response from survival to apoptosis in the presence of TNF-α.[1] Without such a stimulus, the effects of this compound on cell viability may be minimal.
-
Cell Line Specificity: The response to TAK1 inhibition can be highly cell-line dependent.[1] It is crucial to ensure that the cell line you are using is known to be sensitive to the inhibition of the TAK1 signaling pathway for the desired outcome.
-
Incorrect Dosage: The effective concentration of this compound can vary between different cell lines. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type.
-
Inhibitor Inactivity: Ensure the proper storage and handling of this compound to maintain its activity. Prepare fresh dilutions for each experiment from a properly stored stock solution.[3]
Issue 2: Inconsistent Western Blot Results for Downstream Targets
Question: My Western blot results show that this compound is not inhibiting the phosphorylation of downstream targets of TAK1 (e.g., IKK, p38, JNK), or in some cases, it appears to increase TAK1 phosphorylation. Why is this happening?
Answer: This can be a complex issue with several potential causes:
-
Timing of Analysis: The kinetics of TAK1 signaling can be rapid. It is important to perform a time-course experiment to identify the optimal time point to observe the inhibition of downstream target phosphorylation after this compound treatment and stimulation.
-
Feedback Loops: Inhibition of TAK1 can sometimes lead to the activation of compensatory signaling pathways or feedback loops that might result in the phosphorylation of TAK1 itself or other downstream targets.[4] For example, in some cellular contexts, inhibition of p38α MAPK, a downstream target of TAK1, can cause hyper-activation of TAK1.[4]
-
Off-Target Effects: While this compound is a potent TAK1 inhibitor, like many small molecule inhibitors, the possibility of off-target effects at high concentrations cannot be entirely ruled out.[2] It is advisable to use the lowest effective concentration determined from a dose-response curve.
-
Antibody Specificity: Ensure the primary antibodies used for Western blotting are specific for the phosphorylated and total forms of your target proteins. Validate your antibodies to be certain of their specificity.
Issue 3: Solubility and Stability of this compound
Question: I am having trouble dissolving this compound, or I suspect it is not stable in my experimental conditions. What are the best practices for handling this inhibitor?
Answer: Proper handling of small molecule inhibitors is critical for reproducible results.[3]
-
Solvent Selection: this compound is soluble in DMSO.[3] It is recommended to use freshly opened, anhydrous DMSO to prepare a concentrated stock solution, as hygroscopic DMSO can affect solubility.[3]
-
Stock Solution Storage: Store the DMSO stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[3] Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Working Concentrations: When preparing working concentrations for cell-based assays, ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Quantitative Data Summary
For easy reference, the following tables summarize key quantitative data for this compound and related experimental parameters.
Table 1: this compound Properties
| Property | Value | Reference |
| Target | TAK1 | [3] |
| Mechanism of Action | ATP-competitive inhibitor | [3] |
| Molecular Weight | 317.41 g/mol | [3] |
| Formula | C₁₆H₁₉N₃O₂S | [3] |
| Appearance | Solid, Off-white to light yellow | [3] |
| Solubility | DMSO: 100 mg/mL (315.05 mM) (ultrasonication may be needed) | [3] |
| Storage (Solid) | 4°C, sealed, away from moisture and light | [3] |
| Storage (Solvent) | -80°C (6 months), -20°C (1 month) | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose). If required, co-treat with a stimulant like TNF-α.
-
Incubation: Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blotting for Phosphorylated Downstream Targets
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat with this compound for the desired time (e.g., 1 hour) before stimulating with an agonist (e.g., TNF-α, IL-1β) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-IKK, IKK, p-p38, p38, p-JNK, JNK) overnight at 4°C.[1]
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Visualizations
Signaling Pathway Diagram
Caption: TAK1 signaling pathway activated by TNF-α/IL-1β and inhibited by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for studying the effects of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common this compound experimental issues.
References
hygroscopic nature of DMSO affecting TAK1-IN-3 solubility
This guide provides troubleshooting and best practices for researchers, scientists, and drug development professionals working with the TAK1 inhibitor, TAK1-IN-3, focusing on solubility issues related to its solvent, dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving this compound in DMSO. The compound isn't fully dissolving or is precipitating out of solution. What is the primary cause?
A1: The most common cause for this issue is the hygroscopic nature of DMSO. DMSO readily absorbs moisture from the atmosphere.[1][2] this compound, like many kinase inhibitors, is a hydrophobic organic compound. The presence of absorbed water in DMSO acts as an anti-solvent, significantly decreasing the solubility of the compound and leading to precipitation.[1][3] One supplier explicitly notes that hygroscopic DMSO has a significant impact on the solubility of this compound and recommends using newly opened DMSO.[4]
Q2: How does water contamination in DMSO lead to compound precipitation?
A2: Water absorption in DMSO creates a more polar solvent environment. This reduces the solvent's ability to dissolve large, lipophilic compounds.[1] Furthermore, repeated freeze-thaw cycles of DMSO stock solutions can increase the probability of crystallization and precipitation, as the presence of water depresses the freezing point of DMSO.[1][5] Even at room temperature, precipitation can occur over time in DMSO that has absorbed water.[1]
Q3: What are the best practices for preparing and storing this compound stock solutions to avoid solubility issues?
A3: To ensure consistent and accurate experimental results, follow these best practices:
-
Use High-Quality Solvent : Always use a new or properly stored bottle of high-purity, anhydrous DMSO for preparing stock solutions.[6]
-
Proper Technique : Follow a validated dissolution protocol. This may include techniques like vortexing, gentle warming, or sonication to aid dissolution.[6][7]
-
Aliquot : Once prepared, aliquot the stock solution into single-use volumes. This is the most effective way to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.[6][7]
-
Correct Storage : Store the aliquots in tightly sealed vials at -20°C or -80°C, protected from moisture and light.[4]
Q4: My this compound stock solution, which was previously clear, now has visible precipitate after thawing. What should I do?
A4: Precipitate formation after storage is a strong indicator of either water absorption or that the solution was supersaturated.[1] You can attempt to redissolve the compound by gently warming the vial (e.g., in a 37°C water bath) and vortexing or sonicating.[6][8] However, if the precipitate does not fully dissolve, the actual concentration of the inhibitor in the supernatant will be lower than intended. For critical experiments, it is highly recommended to discard the solution and prepare a fresh stock using anhydrous DMSO.[9]
Data Presentation: Effect of Water in DMSO on Compound Solubility
| % Water in DMSO (v/v) | Expected Solubility | Observation | Best Practice |
| < 0.1% (Anhydrous) | High | Clear, stable solution | Recommended for stock preparation. |
| 1-5% | Reduced | Risk of haziness or precipitation, especially after freeze-thaw. | Use with caution; prepare fresh. |
| > 5% | Significantly Reduced | High probability of compound precipitation. | Not Recommended for stock solutions. |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in Anhydrous DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound while minimizing the risk of precipitation due to DMSO hygroscopicity.
Materials:
-
This compound powder (MW: 317.41 g/mol )[4]
-
New, unopened bottle of anhydrous, high-purity DMSO (≥99.9%)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Ultrasonic water bath (sonicator)
Procedure:
-
Preparation : Allow the this compound vial and the sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold surfaces.
-
Calculation : To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 317.41 g/mol * (1000 mg / 1 g) = 3.17 mg
-
Weighing : Carefully weigh out 3.17 mg of this compound powder and place it into a sterile vial.
-
Dissolution : a. Add 1 mL of anhydrous DMSO to the vial containing the this compound powder. b. Cap the vial tightly and vortex for 1-2 minutes. c. Visually inspect the solution. If undissolved particles remain, place the vial in an ultrasonic water bath for 5-10 minutes to facilitate dissolution.[4] Gentle warming to 37°C can also be applied if necessary.[6]
-
Verification : Ensure the solution is completely clear and free of any visible precipitate before proceeding.
-
Storage : Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[4]
Visualizations
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and solving solubility issues with this compound.
Caption: Troubleshooting workflow for this compound precipitation issues.
TAK1 Signaling Pathway
This diagram illustrates the central role of TAK1 in inflammatory signaling pathways, providing context for the mechanism of action of this compound.
Caption: Simplified TAK1 signaling pathway and the inhibitory action of this compound.
References
preventing TAK1-IN-3 precipitation in media
Welcome to the technical support center for TAK1-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro experiments and to troubleshoot common issues, such as precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, ATP-competitive inhibitor of Transforming growth factor-β-activated kinase 1 (TAK1).[1] TAK1 is a key serine/threonine kinase in the mitogen-activated protein kinase (MAPK) signaling pathway. It is activated by various inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), and plays a crucial role in activating downstream signaling cascades, including the NF-κB and JNK/p38 MAPK pathways.[2][3] By competitively binding to the ATP pocket of TAK1, this compound blocks its kinase activity, thereby inhibiting these downstream inflammatory and pro-survival signaling pathways.[1][4]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, up to 100 mg/mL (315.05 mM).[4] For optimal results, it is crucial to use anhydrous (hygroscopic) DMSO, as moisture can significantly impact the solubility of the product.[4]
Q3: What are the common causes of this compound precipitation in cell culture media?
A3: Precipitation of this compound upon dilution in aqueous cell culture media is a common issue that can arise from several factors:
-
High Final Concentration: The intended experimental concentration may surpass the solubility limit of this compound in the specific cell culture medium being used.[5]
-
Solvent Shock: A rapid change in the solvent environment when a concentrated DMSO stock solution is diluted into the aqueous medium can cause the compound to precipitate out of solution.[5]
-
Temperature Changes: Adding a cold stock solution to warm media can cause a temperature shock, leading to precipitation.
-
Media Composition: Different basal media (e.g., DMEM, RPMI-1640) have varying compositions of salts, amino acids, and vitamins that can interact with this compound and affect its solubility.[5]
-
Serum Concentration: Fetal Bovine Serum (FBS) contains proteins like albumin that can help solubilize hydrophobic compounds. Low-serum or serum-free conditions may lead to a higher likelihood of precipitation.[5][6]
Q4: How should I store this compound stock solutions?
A4: Once dissolved in DMSO, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[4] Ensure the vials are sealed tightly to protect from moisture and light.[4]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed immediately after dilution in media | Solvent Shock: Rapid dilution of concentrated DMSO stock into aqueous media. | 1. Use a stepwise dilution method: First, create an intermediate dilution of the stock solution in a small volume of pre-warmed media. Gently mix, and then add this to the final volume of media.[5]2. Slow Addition: Add the stock solution dropwise to the pre-warmed media while gently swirling. |
| High Final Concentration: The target concentration exceeds the solubility limit of this compound in the media. | 1. Determine the Maximum Soluble Concentration: Perform a solubility test to find the highest concentration of this compound that remains in solution in your specific media and under your experimental conditions (see Protocol 2).2. Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture is as low as possible, ideally ≤ 0.1%. Never exceed 0.5% as it can be toxic to cells and contribute to precipitation.[5] | |
| Precipitation observed after incubation at 37°C | Temperature Effects: Changes in temperature affecting solubility. | 1. Pre-warm the media: Always use media pre-warmed to 37°C before adding the this compound stock solution.[5]2. Equilibrate dilutions: Allow the prepared media containing this compound to equilibrate at 37°C before adding to cells. |
| Interaction with Media Components: The compound may be interacting with salts or other components in the media over time. | 1. Test Different Media Formulations: If possible, test the solubility of this compound in alternative basal media (e.g., DMEM vs. RPMI-1640).[5]2. Assess Serum Concentration: If using low-serum or serum-free media, consider if a temporary increase in serum concentration during compound addition is feasible for your experiment. Serum proteins can aid in solubility.[5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)[4]
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated pipette
-
Vortex mixer
-
Optional: Sonicator or 37°C water bath
Procedure:
-
Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 317.41 g/mol .
-
Accurately weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[5]
-
Visually inspect the solution to ensure there is no undissolved material. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes to ensure complete dissolution.[4][5]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]
-
Store the aliquots at -20°C or -80°C, protected from light.[4]
Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in pre-warmed cell culture medium. For example, to test concentrations from 1 µM to 50 µM.
-
Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.[5]
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).[5]
-
After incubation, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment).
-
For a more detailed examination, transfer a small aliquot of each dilution onto a microscope slide and check for the presence of micro-precipitates.[5]
-
The highest concentration that remains clear and free of any visible precipitate is considered the maximum soluble concentration for your specific experimental setup.
Visualizations
TAK1 Signaling Pathway and Inhibition by this compound
Caption: TAK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with TAK1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using TAK1 inhibitors, including compounds such as TAK1-IN-3. Please note that specific data for this compound is limited in the public domain; therefore, this guide also incorporates information from other well-characterized TAK1 inhibitors like Takinib, 5Z-7-Oxozeaenol, and NG25 to provide a broader context for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My TAK1 inhibitor is causing unexpected levels of cell death in my cell line. Why is this happening?
A1: Unexpected cytotoxicity can arise from several factors related to the intricate role of TAK1 in cell survival and the specific characteristics of the inhibitor used.
-
On-Target Effect: TAK1 is a crucial node in pro-survival signaling pathways, including the NF-κB pathway.[1][2][3] Inhibition of TAK1 can block these survival signals, leading to apoptosis, particularly in cells that are dependent on this pathway for survival, such as certain cancer cell lines.[4][5]
-
Off-Target Effects: Some TAK1 inhibitors are known to have off-target activities against other kinases, which could contribute to cytotoxicity.[1] For instance, 5Z-7-Oxozeaenol has been shown to inhibit other kinases like MEK1/2 and FLT3.[4] It is crucial to consult the selectivity profile of the specific inhibitor you are using.
-
Induction of Necroptosis: In some cellular contexts, TAK1 inhibition can switch the cellular response from survival to a form of programmed necrosis called necroptosis by activating RIPK1.[6]
-
Cell Line Dependency: The reliance of a particular cell line on TAK1 signaling for survival can vary greatly. Cells with high basal NF-κB activity may be particularly sensitive to TAK1 inhibition.
Troubleshooting Steps:
-
Review Inhibitor Specificity: If available, carefully review the kinase selectivity profile of your TAK1 inhibitor.
-
Dose-Response Curve: Perform a detailed dose-response curve to determine the IC50 for cell viability and compare it to the reported IC50 for TAK1 inhibition. A significant discrepancy may suggest off-target effects.
-
Apoptosis vs. Necroptosis: To distinguish between apoptosis and necroptosis, you can use specific inhibitors. Co-treatment with a pan-caspase inhibitor (like Z-VAD-FMK) will block apoptosis, while an inhibitor of RIPK1 (like Necrostatin-1) or MLKL will inhibit necroptosis.
-
Rescue Experiment: If the cytotoxicity is on-target, you may be able to rescue the phenotype by activating downstream survival signals, though this can be complex.
Q2: I am not observing the expected inhibition of downstream signaling (e.g., p-p38, p-JNK, NF-κB) after treating with my TAK1 inhibitor. What could be the reason?
A2: Lack of efficacy can be due to experimental conditions, inhibitor properties, or cellular context.
-
Inhibitor Potency and Stability: Ensure the inhibitor is being used at an appropriate concentration and has been stored correctly to maintain its activity. This compound, for example, should be stored at -80°C for long-term stability.
-
ATP Competition: Many TAK1 inhibitors are ATP-competitive. The high intracellular concentration of ATP (in the millimolar range) can compete with the inhibitor for binding to the kinase, potentially reducing its effective potency in cellular assays compared to biochemical assays where ATP concentrations are often lower.[7]
-
Cellular Uptake and Efflux: The inhibitor may not be efficiently entering the cells or could be actively pumped out by efflux pumps.
-
Timing of Treatment and Stimulation: The kinetics of TAK1 activation and downstream signaling can be rapid. Ensure your treatment and stimulation times are optimized. For example, phosphorylation of downstream targets like IκBα can be transient.
-
Alternative Signaling Pathways: In some cell types or under specific stimuli, other kinases might be compensating for the loss of TAK1 activity, leading to the activation of downstream pathways through alternative routes.
Troubleshooting Steps:
-
Confirm Inhibitor Activity: If possible, test the inhibitor in a cell-free biochemical assay to confirm its activity against TAK1.
-
Optimize Treatment Conditions: Perform a time-course and dose-response experiment to determine the optimal inhibitor concentration and treatment duration for your specific cell line and stimulus.
-
Western Blot Analysis: When performing Western blots, ensure you are looking at the correct downstream targets and phosphorylation sites at appropriate time points. Include positive and negative controls. (See Protocol 1).
-
Use a Different Inhibitor: If the problem persists, consider using a different, well-characterized TAK1 inhibitor to confirm your findings.
Quantitative Data Summary
Table 1: Comparison of Common TAK1 Inhibitors
| Inhibitor | Type | IC50 (TAK1) | Selectivity Notes | Reference |
| Takinib | Type 1.5 | 9.5 nM | Selective, with 12-fold selectivity over IRAK4. | [1] |
| 5Z-7-Oxozeaenol | Covalent | 9 nM | Non-selective, inhibits multiple other kinases (e.g., MEK1/2, FLT3, KIT, PDGFR). | [1][4] |
| NG25 | Type II | 4 nM | Dual inhibitor of TAK1 and MAP4K2. | [1] |
| AZ-TAK1 | Type I | 8 nM | Potent but fairly unselective in a small kinase panel. | [1] |
| This compound | ATP-competitive | Not Publicly Available | Selectivity profile not publicly available. | [8] |
IC50 values can vary depending on the assay conditions (e.g., ATP concentration).
Experimental Protocols
Protocol 1: Western Blot Analysis of TAK1 Downstream Signaling
Objective: To assess the effect of a TAK1 inhibitor on the phosphorylation of downstream targets (p38, JNK, and IκBα).
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
TAK1 inhibitor (e.g., this compound)
-
Stimulus (e.g., TNF-α, IL-1β, LPS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (Phospho-p38, total p38, Phospho-JNK, total JNK, Phospho-IκBα, total IκBα, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat cells with the TAK1 inhibitor at various concentrations for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Stimulation: Add the stimulus (e.g., TNF-α at 10 ng/mL) for a specific duration (e.g., 15-30 minutes). Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels and the loading control.
Diagrams
Signaling Pathways and Experimental Workflows
Caption: TAK1 signaling pathway and point of inhibition.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MAP3K7 - Wikipedia [en.wikipedia.org]
- 4. Structure-guided development of covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
TAK1-IN-3 impact on cell viability and cytotoxicity
Welcome to the technical support center for TAK1-IN-3. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in cell viability and cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel and potent ATP-competitive inhibitor of Transforming growth factor-β-activated kinase 1 (TAK1).[1] TAK1 is a key signaling protein involved in regulating inflammation, immunity, and cell survival.[2][3] By competitively binding to the ATP pocket of TAK1, this compound blocks its kinase activity, thereby inhibiting downstream signaling pathways such as NF-κB and MAPK, which can lead to apoptosis or necroptosis depending on the cellular context.
Q2: What is the expected effect of this compound on cell viability?
A2: Inhibition of TAK1 is generally expected to decrease cell viability by inducing programmed cell death.[2][4] TAK1 acts as a critical node that can shift the cellular response to stimuli, like TNF-α, from survival to either apoptosis (caspase-dependent cell death) or necroptosis (a form of programmed necrosis).[4][5] The specific outcome can vary between different cell lines and experimental conditions.
Q3: My IC50 value for this compound varies between experiments. What are the potential causes?
A3: Inconsistent IC50 values are a common issue in cell-based assays. Several factors can contribute to this variability:
-
Cell Density: The number of cells seeded per well can significantly impact the results.
-
Compound Solubility: this compound, like many small molecules, may have limited aqueous solubility. Precipitation can lead to a lower effective concentration.
-
Assay-Specific Issues: For MTT assays, incomplete formazan solubilization can be a source of error. For LDH assays, the inherent LDH activity in serum can contribute to background noise.
-
Cell Line Stability: High passage numbers can lead to genetic drift and altered cellular responses to the inhibitor.
Q4: I am observing cytotoxicity at lower than expected concentrations of this compound. How can I validate this?
A4: Unexpectedly high potency can be due to several factors. It is crucial to confirm the findings using alternative methods. If you initially used an MTT assay (which measures metabolic activity), consider validating with an LDH assay (which measures membrane integrity) or a direct cell counting method like the Trypan Blue exclusion assay. Additionally, performing an apoptosis-specific assay, such as Annexin V/PI staining, can confirm the mode of cell death.
Q5: How can I distinguish between apoptosis and necroptosis induced by this compound?
A5: To differentiate between these two cell death pathways, you can use specific inhibitors. To test for apoptosis, you can use a pan-caspase inhibitor, such as Z-VAD-FMK. If the cell death is rescued in the presence of the caspase inhibitor, it is likely apoptotic. To investigate the involvement of necroptosis, you can use an inhibitor of RIPK1, such as Necrostatin-1. A rescue of cell viability with a RIPK1 inhibitor would suggest a necroptotic mechanism.
Data Presentation
Disclaimer: Publicly available quantitative data for this compound is limited. The following tables are provided as examples of how to structure and present experimental data for a novel TAK1 inhibitor. Reference data for other known TAK1 inhibitors are included for comparison.
Table 1: Example Data for the Effect of a Novel TAK1 Inhibitor on Cell Viability (MTT Assay)
| Cell Line | Treatment Duration (hours) | Hypothetical IC50 for this compound (µM) |
| A549 (Lung Carcinoma) | 48 | 1.5 |
| MCF-7 (Breast Cancer) | 48 | 2.8 |
| U-87 MG (Glioblastoma) | 72 | 0.9 |
Table 2: Reference IC50 Values for Other TAK1 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference |
| NG25 | MM.1S (Multiple Myeloma) | Cell Viability | ~1 | Oncotarget (2021)[4] |
| 5Z-7-Oxozeaenol | MM.1S (Multiple Myeloma) | Cell Viability | ~0.5 | Oncotarget (2021)[4] |
| Takinib | MDA-MB-231 (Breast Cancer) | Cell Viability (+TNF) | ~0.1 | Oncotarget (2020)[2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of this compound on the metabolic activity of cells, as an indicator of cell viability.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cytotoxicity Assessment using LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
This compound
-
LDH Cytotoxicity Assay Kit
-
Complete cell culture medium (low serum recommended)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. It is recommended to use a low-serum medium to reduce background LDH activity.
-
Controls: Prepare the following controls as per the kit manufacturer's instructions:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with lysis buffer)
-
Medium background
-
-
Sample Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit instructions, after subtracting the background absorbance.
Protocol 3: Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration in a culture dish or plate.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add Annexin V-FITC and PI according to the kit manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Caption: TAK1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing cell viability and cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation | Poor aqueous solubility of this compound. | - Ensure the final DMSO concentration is low (<0.5%).- Prepare a more diluted intermediate stock in culture medium before adding to the cells.- Visually inspect for precipitates under a microscope. |
| High Background in LDH Assay | LDH present in the serum of the culture medium. | - Use a low-serum (e.g., 1%) or serum-free medium during the treatment period.- Always include a "medium only" background control and subtract this value. |
| Inconsistent Results in MTT Assay | - Incomplete solubilization of formazan crystals.- Interference of the compound with the MTT reductase enzyme. | - Ensure complete dissolution of formazan by vigorous mixing or using a plate shaker.- Validate results with an alternative cytotoxicity assay (e.g., LDH or CellTiter-Glo). |
| No significant cell death observed | - The cell line may be resistant to TAK1 inhibition.- Insufficient treatment duration or concentration. | - Screen a panel of cell lines to identify sensitive ones.- Perform a time-course and dose-response experiment to optimize conditions.- Co-treat with a sensitizing agent like TNF-α, as TAK1 inhibition often enhances TNF-α-induced cell death. |
| Edge Effects in 96-well plate | Increased evaporation in the outer wells of the plate. | - Avoid using the outermost wells for experimental samples.- Fill the outer wells with sterile PBS or water to maintain humidity. |
References
- 1. biocat.com [biocat.com]
- 2. TAK1 regulates the tumor microenvironment through inflammatory, angiogenetic and apoptotic signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK1 control of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. TAK1-inhibitors are cytotoxic for multiple myeloma cells alone and in combination with melphalan - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Kinase Inhibitor Selectivity: TAK1-IN-3 vs. Takinib
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for predicting their efficacy and potential off-target effects. This guide provides a comparative overview of two Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitors: TAK1-IN-3 and Takinib, with a focus on their selectivity profiles supported by available experimental data.
Introduction to TAK1 Inhibition
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a crucial signaling node in inflammatory and immune responses.[1] It is activated by a variety of stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, and plays a key role in the activation of downstream pathways such as NF-κB and JNK/p38 MAPKs.[2][3] Dysregulation of TAK1 signaling is implicated in various diseases, including inflammatory disorders and cancer, making it an attractive therapeutic target.[4][5] The development of potent and selective TAK1 inhibitors is a significant area of research.[6]
Selectivity Profile: A Head-to-Head Comparison
An ideal kinase inhibitor should potently inhibit its intended target while exhibiting minimal activity against other kinases in the kinome, thereby reducing the likelihood of off-target side effects.
This compound
As of the latest available data, there is no publicly accessible information regarding the kinase selectivity profile of a compound specifically designated as "this compound." This name may represent an internal compound identifier that has not been disclosed in peer-reviewed literature or public databases. Therefore, a direct comparison of its selectivity with Takinib is not currently feasible.
Takinib
Takinib has been extensively characterized as a potent and highly selective TAK1 inhibitor.[7][8] Kinome-wide screening has demonstrated its remarkable selectivity, a critical attribute for a therapeutic candidate.
Table 1: Selectivity Profile of Takinib
| Kinase Target | IC50 (nM) | Fold Selectivity vs. TAK1 |
| TAK1 (MAP3K7) | 9.5 | 1 |
| IRAK4 | 120 | ~13 |
| IRAK1 | 390 | ~41 |
| GCK (MAP4K2) | 430 | ~45 |
| CLK2 | 430 | ~45 |
| MINK1 | 1900 | ~200 |
Data compiled from multiple sources.[8][9][10]
As shown in Table 1, Takinib exhibits a high degree of selectivity for TAK1 over other kinases, including those in the same kinase family.[7] For instance, it is approximately 13-fold more selective for TAK1 than for IRAK4, the next most potently inhibited kinase in the panel.[8] Importantly, Takinib shows no significant inhibition of MAP2K or other MAP3K family members.[8] This high selectivity is attributed to its unique binding mode within the ATP-binding pocket of TAK1.[7]
Experimental Methodologies
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. A standard approach involves screening the compound against a large panel of kinases.
Kinase Selectivity Profiling Protocol
A common method for assessing kinase inhibitor selectivity is through in vitro kinase assays. The following is a generalized protocol:
-
Compound Preparation : The test inhibitor (e.g., Takinib) is serially diluted to a range of concentrations.
-
Kinase Panel : A diverse panel of purified, active kinases is utilized. Commercial services offer panels of hundreds of kinases.
-
Assay Reaction : For each kinase, a reaction is set up containing the kinase, a specific substrate (peptide or protein), and ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Inhibitor Addition : The test inhibitor at various concentrations is added to the reaction mixtures. A control reaction with no inhibitor (vehicle, e.g., DMSO) is also included.
-
Incubation : The reactions are incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Detection of Phosphorylation : The extent of substrate phosphorylation is quantified. In radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity. Other methods include fluorescence-based assays or mass spectrometry.[11]
-
Data Analysis : The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to the vehicle control. IC50 values are then determined by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures can aid in understanding the significance of inhibitor selectivity.
TAK1 Signaling Pathway
The following diagram illustrates the central role of TAK1 in mediating inflammatory signals.
Caption: Simplified TAK1 signaling pathway initiated by TNF-α.
Experimental Workflow for Kinase Selectivity Profiling
The process of determining an inhibitor's selectivity can be broken down into a series of steps.
Caption: General workflow for determining kinase inhibitor selectivity.
Conclusion
While a direct, data-driven comparison between this compound and Takinib is hampered by the lack of public information on this compound, the available evidence firmly establishes Takinib as a highly potent and selective inhibitor of TAK1. Its well-defined selectivity profile, with minimal off-target activity, makes it a valuable tool for studying TAK1 biology and a promising scaffold for the development of novel therapeutics for inflammatory diseases and cancer. Future publications on this compound are required to enable a comprehensive comparative analysis.
References
- 1. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 2. researchgate.net [researchgate.net]
- 3. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAK1 selective inhibition: state of the art and future opportunities. | Semantic Scholar [semanticscholar.org]
- 5. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Takinib | Other Kinases | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TAK1 Inhibitors: TAK1-IN-3 versus 5Z-7-Oxozeaenol
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the TAK1 inhibitors, TAK1-IN-3 and 5Z-7-Oxozeaenol, with a focus on their off-target effects supported by available experimental data.
Transforming growth factor-β-activated kinase 1 (TAK1), also known as MAP3K7, is a crucial serine/threonine kinase that plays a central role in multiple signaling pathways, including those involved in inflammation, immunity, and cell survival.[1][2][3] As a key signaling node, TAK1 has emerged as an attractive therapeutic target for a range of diseases, including inflammatory disorders and cancer.[4][5] This guide compares two inhibitors of TAK1: the commercially available this compound and the widely studied natural product 5Z-7-Oxozeaenol.
On-Target and Off-Target Profiles
A critical aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to unforeseen cellular responses and potential toxicity. While both this compound and 5Z-7-Oxozeaenol are potent inhibitors of TAK1, their off-target profiles differ significantly based on available data.
This compound is described as a potent, ATP-competitive inhibitor of TAK1. However, to date, there is no publicly available quantitative data from broad kinase screening panels to definitively characterize its off-target profile. Without such data, a direct and comprehensive comparison of its selectivity against 5Z-7-Oxozeaenol is not possible.
5Z-7-Oxozeaenol , on the other hand, has been more extensively characterized. It is a potent, irreversible inhibitor that forms a covalent bond with a cysteine residue in the ATP-binding site of TAK1.[5] A KINOMEscan™ screen, a competition binding assay, was performed on 5Z-7-Oxozeaenol, providing valuable insights into its selectivity across the human kinome.[6] The results are summarized in the table below, showing kinases that are significantly inhibited by 10 µM 5Z-7-Oxozeaenol. The data is presented as "% of control," where a lower percentage indicates stronger binding and inhibition.[6]
Data Presentation: Kinase Selectivity of 5Z-7-Oxozeaenol
| Target Kinase | % of Control @ 10 µM |
| TAK1 (MAP3K7) | <1 |
| GCK (MAP4K2) | <1 |
| MINK1 (MAP4K6) | <1 |
| TNIK (MAP4K7) | <1 |
| MEK1 (MAP2K1) | 1-10 |
| MEK2 (MAP2K2) | 1-10 |
| IRAK1 | 1-10 |
| IRAK4 | 1-10 |
| CLK2 | 1-10 |
| ZAK (MAP3K20) | 10-35 |
| ARAF | 10-35 |
| BRAF | 10-35 |
| RAF1 | 10-35 |
| LOK (STK10) | >35 |
| SLK (STK2) | >35 |
Data sourced from the LINCS Data Portal KINOMEscan of 5z-7-oxozeaenol.[6] The table highlights a selection of kinases to illustrate the selectivity profile. A lower "% of Control" indicates stronger inhibition.
Signaling Pathway Context
TAK1 is a central node in several critical signaling cascades. Upon activation by stimuli such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), or Toll-like receptor (TLR) ligands, TAK1 forms a complex with TAK1-binding proteins (TABs).[2][7] Activated TAK1 then phosphorylates and activates downstream kinases, including IκB kinase (IKK) and mitogen-activated protein kinases (MAPKs) like JNK and p38.[1][3] This leads to the activation of transcription factors such as NF-κB and AP-1, which regulate the expression of genes involved in inflammation, immunity, and cell survival.[2][3]
Caption: Simplified TAK1 signaling pathway.
Experimental Protocols for Kinase Inhibitor Profiling
To assess the on-target and off-target effects of kinase inhibitors like this compound and 5Z-7-Oxozeaenol, several key experimental methodologies are employed.
In Vitro Kinase Assay
This is a fundamental method to determine the inhibitory activity of a compound against a purified kinase.[8][9]
Objective: To measure the IC50 value of an inhibitor against a specific kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The inhibitory effect of a compound is quantified by measuring the reduction in substrate phosphorylation or ATP consumption.[10]
Generalized Protocol:
-
Reaction Setup: In a microplate, combine the purified kinase, the inhibitor at various concentrations, and a specific substrate in a kinase assay buffer.
-
Initiation: Start the reaction by adding a solution of ATP and MgCl2.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow the enzymatic reaction to proceed.
-
Termination: Stop the reaction, often by adding EDTA to chelate Mg2+.
-
Detection: Quantify the kinase activity. This can be done through various methods, such as:
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for a typical in vitro kinase assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of a compound within a cellular environment.[12][13][14]
Objective: To determine if a compound binds to its target protein in intact cells.
Principle: Ligand binding stabilizes a protein, leading to an increase in its thermal stability. This change in thermal stability can be measured by heating the cells and quantifying the amount of soluble protein remaining.[12][13]
Generalized Protocol:
-
Cell Treatment: Incubate cultured cells with the test compound or a vehicle control.
-
Heat Shock: Aliquot the cell suspensions and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release their contents.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Caption: General workflow for a Cellular Thermal Shift Assay.
Kinobeads Competition Binding Assay
This chemical proteomics approach allows for the broad-scale profiling of kinase inhibitor selectivity in a cellular context.[15][16][17]
Objective: To identify the on- and off-targets of a kinase inhibitor within the native proteome.
Principle: A set of broad-spectrum kinase inhibitors are immobilized on beads ("kinobeads"). These beads are used to enrich for kinases from a cell lysate. In a competition experiment, the lysate is pre-incubated with a free inhibitor, which competes with the kinobeads for binding to its target kinases. The proteins bound to the beads are then identified and quantified by mass spectrometry.[16][17]
Generalized Protocol:
-
Cell Lysis: Prepare a protein lysate from cultured cells or tissues.
-
Competition: Incubate the lysate with various concentrations of the test inhibitor or a vehicle control.
-
Affinity Enrichment: Add the kinobeads to the lysate and incubate to allow for the binding of kinases that are not occupied by the free inhibitor.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry to identify and quantify the bound kinases.
-
Data Analysis: Compare the amount of each kinase pulled down in the presence of the inhibitor to the control. A dose-dependent decrease in the amount of a kinase pulled down indicates that it is a target of the inhibitor.
References
- 1. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 4. TAK1 selective inhibition: state of the art and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 7. frontiersin.org [frontiersin.org]
- 8. In vitro kinase assay [protocols.io]
- 9. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. annualreviews.org [annualreviews.org]
- 13. pelagobio.com [pelagobio.com]
- 14. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 15. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 17. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
Validating TAK1 Inhibitor Efficacy: A Comparative Guide Using TAK1 Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction to TAK1 Signaling
TAK1 is a crucial serine/threonine kinase that acts as a central node in various signaling pathways, most notably in response to pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα) and Interleukin-1 beta (IL-1β).[1] Upon stimulation, TAK1 activates downstream pathways including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades (JNK and p38), which are critical for cell survival, inflammation, and immune responses.[1] Dysregulation of TAK1 signaling is implicated in numerous diseases, including cancer and autoimmune disorders, making it an attractive therapeutic target.
The validation of a specific TAK1 inhibitor requires demonstrating that its cellular effects are a direct consequence of TAK1 inhibition. The gold-standard approach for this is to compare the inhibitor's effects in wild-type cells with those in cells where TAK1 has been genetically deleted (knockout). If the inhibitor phenocopies the effect of the knockout and has no further effect in the knockout cells, it provides strong evidence of its specificity.
Comparative Efficacy: TAK1 Inhibition vs. TAK1 Knockout
The primary advantage of using TAK1 KO cells is the definitive ablation of the target, providing a clean baseline to assess the consequences of TAK1 loss-of-function. A selective inhibitor should replicate the key phenotypes observed in these knockout cells.
One of the most well-documented effects of TAK1 inhibition or knockout is the sensitization of cells to TNFα-induced apoptosis.[2] In many cell types, TAK1-mediated activation of NF-κB provides a pro-survival signal that counteracts the pro-apoptotic signals also initiated by TNFα. Disruption of this survival signal, either by genetic deletion or pharmacological inhibition, tips the balance towards cell death.
Table 1: Comparative Effects of TAK1 Inhibition (Takinib) and TAK1 Knockout on Cellular Phenotypes
| Parameter | Wild-Type (WT) Cells | WT Cells + Takinib | TAK1 Knockout (KO) Cells | TAK1 KO Cells + Takinib | Reference |
| TNFα-induced Apoptosis | Low | High | High | High | [2] |
| NF-κB Activation (p-p65) | High | Low | Low | Low | [2][3] |
| JNK Activation (p-JNK) | High | Low | Low | Low | |
| p38 Activation (p-p38) | High | Low | Low | Low | [2][3] |
| IL-6 Secretion (LPS-induced) | High | Low | Low | Low | [3] |
Note: This table is a summary based on published data for the TAK1 inhibitor takinib and TAK1 knockout models. Specific results may vary depending on the cell type and experimental conditions.
Experimental Protocols
To validate the efficacy and specificity of a TAK1 inhibitor like TAK1-IN-3, a series of key experiments should be performed in parallel with wild-type and TAK1 knockout cells.
Cell Viability Assay (TNFα-induced Apoptosis)
Objective: To determine if the TAK1 inhibitor sensitizes cells to TNFα-induced cell death in a TAK1-dependent manner.
Protocol:
-
Cell Seeding: Seed wild-type and TAK1 KO cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a dose-response of the TAK1 inhibitor (e.g., this compound or takinib) for 2 hours. Include a vehicle control (e.g., DMSO).
-
TNFα Stimulation: Add TNFα (e.g., 10 ng/mL) to the appropriate wells.
-
Incubation: Incubate the plates for 24-48 hours.
-
Viability Measurement: Assess cell viability using a commercial assay such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the untreated control and plot the dose-response curves. The inhibitor should reduce viability in wild-type cells treated with TNFα but have minimal additional effect in TAK1 KO cells treated with TNFα.
Western Blot Analysis of Downstream Signaling
Objective: To confirm that the TAK1 inhibitor blocks the phosphorylation of downstream targets of TAK1.
Protocol:
-
Cell Culture and Treatment: Culture wild-type and TAK1 KO cells to 70-80% confluency. Pre-treat with the TAK1 inhibitor or vehicle for 2 hours, followed by stimulation with TNFα (e.g., 20 ng/mL) or IL-1β (e.g., 10 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-p65, phospho-JNK, phospho-p38, and total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cytokine Production Assay (ELISA)
Objective: To measure the effect of the TAK1 inhibitor on the production of inflammatory cytokines.
Protocol:
-
Cell Stimulation: Seed cells in a 24-well plate. Pre-treat with the TAK1 inhibitor or vehicle for 2 hours, then stimulate with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for a key inflammatory cytokine such as IL-6 according to the manufacturer's protocol.
-
Data Analysis: Quantify the cytokine concentration based on a standard curve and compare the results between the different treatment groups.
Visualizing the Validation Workflow and Signaling Pathway
To further clarify the experimental logic and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for validating TAK1 inhibitor efficacy.
Caption: Simplified TAK1 signaling pathway and points of intervention.
Conclusion
Validating the efficacy and specificity of a novel TAK1 inhibitor such as this compound is paramount for its development as a research tool or therapeutic agent. By employing TAK1 knockout cells as a benchmark, researchers can definitively demonstrate that the observed biological effects of the inhibitor are a direct result of its intended on-target activity. The experimental protocols and comparative data framework presented in this guide provide a robust strategy for the rigorous validation of TAK1 inhibitors. While data for this compound is currently limited, the principles outlined using the well-vetted inhibitor takinib serve as a clear roadmap for future investigations.
References
TAK1-IN-3: A Comparative Guide to Selectivity Against MAP3Ks
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the methodology used to determine the selectivity of TAK1 inhibitors, with a focus on their activity against other Mitogen-Activated Protein Kinase Kinase Kinases (MAP3Ks). Due to the limited publicly available kinome scan data for TAK1-IN-3, this guide will use selectivity data from other known TAK1 inhibitors, Takinib and HS-276, as illustrative examples to present a framework for evaluating inhibitor selectivity.
Introduction to TAK1 and MAP3K Signaling
Transforming growth factor-β-activated kinase 1 (TAK1), also known as MAP3K7, is a crucial serine/threonine kinase that acts as a central node in various signaling pathways.[1] It is activated by a range of stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, and plays a key role in activating downstream pathways such as NF-κB and the p38 and JNK MAPKs.[2][3] These pathways are integral to cellular processes like inflammation, immunity, and cell survival. Given its central role, TAK1 has emerged as a significant therapeutic target for inflammatory diseases and cancer.[1]
The MAP3K family consists of over 20 kinases that initiate the three-tiered MAPK signaling cascades. Due to the conserved nature of the ATP-binding site within the kinase family, achieving high selectivity for a specific MAP3K inhibitor is a significant challenge in drug development. Therefore, comprehensive selectivity profiling is essential to characterize the inhibitor's off-target effects and ensure its suitability as a therapeutic agent.
Data Presentation: Comparative Selectivity of TAK1 Inhibitors
To illustrate how the selectivity of a TAK1 inhibitor is evaluated, the following table summarizes the inhibitory activity (IC50 values) of two example compounds, Takinib and HS-276, against TAK1 and a panel of other kinases. This format allows for a clear comparison of potency and selectivity.
| Kinase Target | Takinib IC50 (nM) | HS-276 IC50 (nM) | Kinase Family |
| TAK1 (MAP3K7) | 9.5 | 8.25 | MAP3K |
| IRAK1 | 390 | 264 | IRAK |
| IRAK4 | 120 | - | IRAK |
| CLK2 | - | 29 | CLK |
| GCK | - | 33 | MAP4K |
| ULK2 | - | 63 | ULK |
| MAP4K5 | - | 125 | MAP4K |
| NUAK1 | - | 270 | NUAK |
| CSNK1G2 | - | 810 | CK1 |
| CAMKK1 | - | 1280 | CAMKK |
| MLK1 (MAP3K9) | - | 5585 | MAP3K |
Note: Data for Takinib and HS-276 are compiled from publicly available sources. A hyphen (-) indicates that the data was not available in the referenced sources. The selectivity of an inhibitor is determined by comparing its IC50 value against the primary target (TAK1) to its IC50 values against other kinases. A higher ratio indicates greater selectivity.
Experimental Protocols: Biochemical Kinase Inhibition Assay
The determination of inhibitor potency and selectivity is typically performed using in vitro biochemical kinase assays. The following is a detailed methodology based on the widely used ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[4][5][6][7][8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against TAK1 and a panel of other MAP3Ks.
Materials:
-
Recombinant human kinases (TAK1, other MAP3Ks)
-
Kinase-specific peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO. A typical starting concentration might be 10 µM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound or DMSO (as a vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the recombinant kinase and its specific substrate in kinase assay buffer to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Luminescence Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate-reading luminometer.
-
The percentage of inhibition is calculated for each compound concentration relative to the high (DMSO control) and low (no enzyme control) signals.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Caption: Simplified TAK1 signaling pathway.
Caption: Biochemical kinase assay workflow.
References
- 1. TAK1 selective inhibition: state of the art and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK1 in Vascular Signaling: “Friend or Foe”? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. ulab360.com [ulab360.com]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 8. carnabio.com [carnabio.com]
Unraveling the Cellular Activity of TAK1 Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced activity of kinase inhibitors across different cellular contexts is paramount. This guide provides a comparative overview of the activity of well-characterized TAK1 inhibitors in various cell lines, supported by experimental data and detailed protocols. While the specific inhibitor TAK1-IN-3 was the initial focus, a comprehensive literature search revealed a notable absence of publicly available data on its cross-cell line activity. Therefore, this guide will focus on established TAK1 inhibitors for which robust comparative data exists, providing a valuable resource for evaluating potential therapeutic applications.
The Central Role of TAK1 in Cellular Signaling
Transforming growth factor-β-activated kinase 1 (TAK1), also known as MAP3K7, is a crucial serine/threonine kinase that acts as a central node in a multitude of signaling pathways. It plays a pivotal role in regulating inflammation, immunity, apoptosis, and cellular responses to stress. TAK1 is activated by a diverse array of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β), as well as transforming growth factor-beta (TGF-β). Upon activation, TAK1 initiates downstream signaling cascades, primarily through the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, including JNK and p38. The dysregulation of TAK1 signaling is implicated in various diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target.
Comparative Activity of TAK1 Inhibitors Across Cell Lines
The efficacy of a kinase inhibitor can vary significantly depending on the genetic and signaling landscape of the target cell. The following table summarizes the half-maximal inhibitory concentration (IC50) values of prominent TAK1 inhibitors across a panel of cancer cell lines, providing a quantitative comparison of their potency.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| 5Z-7-Oxozeaenol | INA-6 | Multiple Myeloma | ~25 | [1] |
| ANBL-6 | Multiple Myeloma | ~50 | [1] | |
| JJN-3 | Multiple Myeloma | ~100 | [1] | |
| RPMI-8226 | Multiple Myeloma | ~150 | [1] | |
| U87 | Glioblastoma | Not specified | [2] | |
| NG25 | INA-6 | Multiple Myeloma | ~100 | [1] |
| ANBL-6 | Multiple Myeloma | ~200 | [1] | |
| JJN-3 | Multiple Myeloma | ~400 | [1] | |
| RPMI-8226 | Multiple Myeloma | ~600 | [1] | |
| HS-276 | SSc Fibroblasts | Systemic Sclerosis | Not specified (effective at 10 µM) | [3] |
| Takinib | MDA-MB-231 | Breast Cancer | Not specified (induces apoptosis with TNFα) | [4] |
Note: IC50 values can vary depending on the specific assay conditions and the endpoint being measured. The data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of TAK1 inhibitors and the experimental approaches used to characterize them, the following diagrams illustrate key concepts.
Figure 1: Simplified TAK1 Signaling Pathway. This diagram illustrates the central role of the TAK1 complex in response to various external stimuli, leading to the activation of downstream NF-κB and MAPK pathways which regulate critical cellular processes like inflammation, survival, and apoptosis. TAK1 inhibitors block the activity of the TAK1 complex.
References
Genetic Validation of TAK1 Inhibition: A Comparison Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of pharmacological and genetic approaches to validate the inhibition of Transforming Growth Factor-β-activated Kinase 1 (TAK1). The data presented herein, using the potent TAK1 inhibitor Takinib as a representative example, supports the on-target effects of small molecule inhibitors like TAK1-IN-3 by demonstrating comparable outcomes to genetic knockdown and knockout of the TAK1 gene.
Introduction to TAK1 and its Inhibition
Transforming Growth Factor-β-activated Kinase 1 (TAK1), also known as MAP3K7, is a crucial serine/threonine kinase that plays a central role in regulating inflammatory and immune responses.[1][2] Upon stimulation by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), as well as by pathogen-associated molecular patterns (PAMPs) via Toll-like receptors (TLRs), TAK1 activates downstream signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (JNK and p38).[2][3] This activation leads to the production of various inflammatory mediators, including TNF, IL-6, and IL-1β.[4]
Given its pivotal role as a master regulator of inflammation, TAK1 has emerged as a promising therapeutic target for a range of autoimmune and inflammatory diseases.[5] Small molecule inhibitors, such as this compound and Takinib, have been developed to block the kinase activity of TAK1. To ensure that the observed effects of these inhibitors are indeed due to the specific inhibition of TAK1 and not off-target activities, genetic validation is a critical step. This involves using techniques like CRISPR/Cas9-mediated gene knockout or shRNA-mediated gene knockdown to specifically eliminate or reduce TAK1 expression and comparing the resulting phenotype to that observed with pharmacological inhibition.
This guide will compare the quantitative effects of TAK1 inhibition through both pharmacological and genetic methods, provide detailed experimental protocols, and visualize the key pathways and workflows. While the quantitative data presented focuses on Takinib, for which direct comparative studies with genetic validation are available, the principles and methodologies described are applicable to the validation of other TAK1 inhibitors like this compound.
Quantitative Data Comparison
The following tables summarize the quantitative data from studies comparing the effects of the TAK1 inhibitor Takinib with genetic knockout of TAK1 in macrophage cell lines. These data demonstrate a strong correlation between pharmacological inhibition and genetic ablation of TAK1 in suppressing inflammatory responses.
Table 1: Effect of TAK1 Inhibition on Pro-inflammatory Cytokine Secretion in THP-1 Macrophages
| Treatment/Genetic Modification | TNF Secretion (% of Control) | IL-6 Secretion (% of Control) | Data Source |
| Pharmacological Inhibition (Takinib) | |||
| 1 µM | ~60% | ~75% | [6] |
| 3.66 µM (IC50 for TNF) | 50% | Not Reported | [6] |
| 9.6 µM (IC50 for IL-6) | Not Reported | 50% | [6] |
| 10 µM | ~25% | ~50% | [6] |
| 21.8 µM | ~10% | ~30% | [6] |
| Genetic Knockout (CRISPR/Cas9) | |||
| TAK1 Knockout | ~25% | ~50% | [4] |
Table 2: Effect of TAK1 Inhibition on Downstream NF-κB Signaling in Macrophages
| Treatment/Genetic Modification | Phospho-p65 Levels (Relative to Stimulated Control) | Data Source |
| Pharmacological Inhibition (Takinib, 10 µM) | ||
| 15 min post-LPS stimulation | Significantly Reduced | [4] |
| 30 min post-LPS stimulation | Significantly Reduced | [4] |
| 60 min post-LPS stimulation | Significantly Reduced | [4] |
| Genetic Knockdown (siRNA) | ||
| TAK1 siRNA | Decreased nuclear translocation of p65 | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: TAK1 Signaling Pathway.
Caption: Genetic Validation Workflow.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Pharmacological Inhibition of TAK1 in THP-1 Macrophages
-
Cell Culture and Differentiation:
-
Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To differentiate monocytes into macrophages, seed the cells in a 24-well plate and treat with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
After differentiation, remove the PMA-containing medium, wash the adherent macrophages with phosphate-buffered saline (PBS), and incubate in fresh, PMA-free medium for a 24-hour rest period.
-
-
TAK1 Inhibitor Treatment and Stimulation:
-
Prepare a stock solution of this compound (or another TAK1 inhibitor) in dimethyl sulfoxide (DMSO).
-
Pre-treat the differentiated THP-1 macrophages with the desired concentrations of the TAK1 inhibitor or DMSO (vehicle control) for 1-2 hours.
-
Following pre-treatment, stimulate the cells with an inflammatory agent, such as 100 ng/mL Lipopolysaccharide (LPS), for a specified duration (e.g., 6-24 hours for cytokine analysis, or shorter time points for signaling pathway analysis).
-
-
Analysis of Cytokine Secretion (ELISA):
-
After the stimulation period, collect the cell culture supernatant.
-
Quantify the concentration of secreted cytokines (e.g., TNF, IL-6) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Analysis of Protein Phosphorylation (Western Blot):
-
For signaling studies, lyse the cells at various time points after stimulation (e.g., 0, 15, 30, 60 minutes).
-
Prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated and total forms of TAK1, p65, JNK, and p38.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Genetic Validation of TAK1 Inhibition
A. CRISPR/Cas9-Mediated Knockout of TAK1 in THP-1 Cells
-
Guide RNA (gRNA) Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting a conserved exon of the TAK1 gene using a CRISPR design tool. It is recommended to design multiple sgRNAs to test for the most efficient knockout.
-
Synthesize and clone the sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
-
Lentivirus Production and Transduction:
-
Produce lentiviral particles by co-transfecting HEK293T cells with the gRNA/Cas9-expressing plasmid and packaging plasmids.
-
Transduce THP-1 monocytes with the lentiviral particles in the presence of polybrene.
-
-
Selection and Clonal Expansion:
-
Select for transduced cells by treating with puromycin.
-
Isolate single-cell clones by limiting dilution to establish a clonal TAK1 knockout cell line.
-
-
Validation of Knockout:
-
Confirm the knockout of TAK1 at the protein level by Western blot analysis.
-
Sequence the genomic DNA at the target site to verify the presence of frameshift mutations.
-
-
Phenotypic Analysis:
-
Differentiate the validated TAK1 knockout THP-1 cells into macrophages as described above.
-
Stimulate the cells with LPS and analyze cytokine secretion and downstream signaling pathways as detailed in the pharmacological inhibition protocol. Compare the results to a control cell line transduced with a non-targeting gRNA.
-
B. shRNA-Mediated Knockdown of TAK1
-
shRNA Design and Cloning:
-
Design short hairpin RNAs (shRNAs) targeting the TAK1 mRNA sequence.
-
Clone the shRNA sequences into a lentiviral expression vector containing a selection marker.
-
-
Lentivirus Production and Transduction:
-
Follow the same procedure as for CRISPR/Cas9 to produce and transduce lentiviral particles into the target cells.
-
-
Selection and Validation of Knockdown:
-
Select for transduced cells using the appropriate antibiotic.
-
Validate the knockdown efficiency at both the mRNA level (by qRT-PCR) and the protein level (by Western blot).
-
-
Phenotypic Analysis:
-
Perform functional assays on the stable TAK1 knockdown cell line as described for the knockout cells, comparing the results to a control cell line expressing a scramble shRNA.
-
Conclusion
The data and protocols presented in this guide demonstrate that genetic validation is an indispensable tool for confirming the on-target effects of small molecule inhibitors. The strong concordance between the phenotypic outcomes of pharmacological inhibition of TAK1 with Takinib and the genetic ablation of TAK1 provides robust evidence for the specific role of TAK1 in mediating pro-inflammatory signaling. Researchers developing and utilizing TAK1 inhibitors, such as this compound, can employ these methodologies to rigorously validate their compounds and build a strong foundation for further pre-clinical and clinical development. The clear, quantitative comparisons and detailed protocols offered here serve as a valuable resource for the scientific community engaged in drug discovery and validation in the field of inflammation and immunology.
References
- 1. Transforming growth factor-β-activated kinase 1 (TAK1) mediates chronic pain and cytokine production in mouse models of inflammatory, neuropathic, and primary pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 3. Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic and pharmacological validation of TAK1 inhibition in macrophages as a therapeutic strategy to effectively inhibit TNF secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAK1 negatively regulates NF-κB and p38 MAP kinase activation in Gr-1+CD11b+ neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. TAK1 is critical for IkappaB kinase-mediated activation of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule Inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1)
For Researchers, Scientists, and Drug Development Professionals
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a critical signaling node in inflammation, immunity, and cell survival pathways. Its role in mediating pro-inflammatory signaling cascades, such as those initiated by tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), makes it a compelling therapeutic target for a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. This guide provides an objective comparison of the potency of various small molecule inhibitors targeting TAK1, supported by experimental data and detailed methodologies.
Potency and Selectivity of TAK1 Inhibitors
The potency of small molecule inhibitors is a key determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the biochemical potency of several well-characterized TAK1 inhibitors.
| Inhibitor | TAK1 IC50 (nM) | Other Notable Kinase Targets (IC50 in nM) | Inhibition Type | Reference(s) |
| (5Z)-7-Oxozeaenol | 5.6 - 86 | MEK1 (2.9), and at least 50 other kinases | Covalent, Irreversible | [1][2] |
| Takinib | 8.2 | GCK (450), IRAK1 (115), IRAK4 (246) | Reversible, ATP-competitive | [3][4] |
| HS-276 | 2.5 - 8 | CLK2 (29), GCK (33), ULK2 (63) | Reversible, ATP-competitive | [2][5][6] |
| NG25 | 41 - 149 | MAP4K2 (22-98), ZAK, p38α, SRC, LYN | Reversible, Type II | [7][8] |
| AZ-TAK1 | <100 | HIPK2 (3), CDK9 (9) | Not specified | [9] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration. The data presented here is a compilation from multiple sources to provide a comparative overview.
TAK1 Signaling Pathway
TAK1 plays a central role in relaying signals from various cell surface receptors to downstream transcription factors, primarily NF-κB and AP-1 (via JNK and p38 MAPKs). Upon stimulation by ligands such as TNF-α or IL-1β, a series of upstream signaling events leads to the recruitment and activation of the TAK1 complex, which also includes TAK1-binding proteins TAB1, TAB2, or TAB3. Activated TAK1 then phosphorylates and activates the IκB kinase (IKK) complex and MAP kinase kinases (MKKs), ultimately leading to the transcription of pro-inflammatory and survival genes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
TAK1 Inhibition in Combination with Kinase Inhibitors: A Guide for Researchers
A strategic approach to overcoming therapeutic resistance and enhancing anti-cancer efficacy involves the combination of TAK1 inhibitors with other targeted kinase inhibitors. This guide provides a comparative overview of the performance of TAK1 inhibition, using TAK1-IN-3 as a representative molecule, in concert with other kinase inhibitors, supported by experimental data and detailed protocols for researchers in drug development and cancer biology.
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical signaling node in multiple cellular pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2] These pathways are frequently dysregulated in cancer, contributing to cell survival, proliferation, and resistance to therapy.[1][3] Inhibition of TAK1 has emerged as a promising therapeutic strategy to induce cancer cell death and abrogate chemoresistance.[1][4]
The rationale for combining TAK1 inhibitors with other kinase inhibitors stems from the intricate crosstalk between signaling pathways in cancer.[5] For instance, tumors that develop resistance to BRAF or MEK inhibitors often reactivate the MAPK pathway or activate alternative survival pathways, such as the NF-κB pathway, where TAK1 is a key upstream regulator.[6][7] By co-targeting TAK1 and other critical kinases, it is possible to achieve synergistic anti-tumor effects and overcome acquired resistance.
Performance of TAK1 Inhibitors in Combination Therapies
Preclinical studies have demonstrated the synergistic or additive effects of combining TAK1 inhibitors with inhibitors of the MAPK pathway, particularly in cancers with BRAF or KRAS mutations.
Combination with MEK Inhibitors in Colorectal Cancer
| Cell Line | Treatment | Effect | Reference |
| KRAS-mutant Colon Cancer Cells | TAK1 Inhibitor + MEK Inhibitor | Potentiation of apoptosis, additive cytotoxic effects | [1][8] |
| BRAF-mutant Colon Cancer Cells | TAK1 Inhibitor + MEK Inhibitor | Additive cytotoxic effects | [1] |
Combination with DNA-Damaging Agents in Multiple Myeloma
In multiple myeloma, TAK1 inhibitors have been shown to enhance the cytotoxicity of DNA-damaging agents like melphalan. The combination of the TAK1 inhibitor NG25 with melphalan resulted in synergistic or additive cytotoxicity in multiple myeloma cell lines. This effect is mediated by the blockade of melphalan-induced activation of the pro-survival NF-κB and MAPK pathways.
| Cell Line | Treatment | Effect | Reference |
| Multiple Myeloma Cell Lines | TAK1 Inhibitor (NG25 or 5Z-7) + Melphalan | Synergistic or additive cytotoxicity |
Signaling Pathways and Experimental Workflows
The interplay between the MAPK and NF-κB pathways is central to the rationale for combining TAK1 and MEK/BRAF inhibitors. The following diagrams illustrate the targeted signaling pathways and a general workflow for evaluating such drug combinations.
References
- 1. MEK and TAK1 Regulate Apoptosis in Colon Cancer Cells with KRAS-Dependent Activation of Proinflammatory Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Design for Multi-drug Combination Studies Using Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK1 (MAP3K7) inhibition promotes apoptosis in KRAS-dependent colon cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrating BRAF/MEK inhibitors into combination therapy for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming resistance to BRAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming resistance to BRAF inhibition in BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MEK and TAK1 regulate apoptosis in colon cancer cells with KRAS-dependent activation of proinflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
Confirming TAK1-IN-3 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm the cellular target engagement of TAK1-IN-3, a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). The performance of this compound is objectively compared with other known TAK1 inhibitors, supported by experimental data and detailed methodologies.
Introduction to TAK1 and Its Inhibition
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a crucial serine/threonine kinase that acts as a central node in various signaling pathways.[1][2][3][4][5][6] It is activated by a range of stimuli, including pro-inflammatory cytokines like TNFα and IL-1β, and plays a key role in activating downstream pathways such as NF-κB, JNK, and p38 MAP kinase.[1][2] Dysregulation of TAK1 signaling is implicated in inflammatory diseases and cancer, making it an attractive therapeutic target. This compound is an ATP-competitive inhibitor of TAK1. This guide outlines key methodologies to verify its direct interaction with TAK1 within a cellular context and compares its potency with other widely used TAK1 inhibitors.
Comparative Analysis of TAK1 Inhibitors
The potency of this compound is benchmarked against other known TAK1 inhibitors: Takinib, HS-276, and (5Z)-7-Oxozeaenol. The following table summarizes their biochemical potency against TAK1.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Notes |
| This compound | TAK1 | Biochemical (LanthaScreen) | 10 | - | Assay performed with 10 µM ATP.[7] |
| Takinib | TAK1 | Biochemical | 9.5 | - | Potent and selective TAK1 inhibitor.[8] |
| HS-276 | TAK1 | Biochemical | 8.25 | 2.5 | Highly selective and orally bioavailable.[9][10][11][12][13] |
| (5Z)-7-Oxozeaenol | TAK1 | Biochemical | 8.1 | - | Natural product, known to be a potent, irreversible inhibitor.[14] |
Selectivity of HS-276:
HS-276 has been profiled against a panel of kinases, demonstrating high selectivity for TAK1.
| Kinase | IC50 (nM) |
| TAK1 | 8.25 |
| CLK2 | 29 |
| GCK | 33 |
| ULK2 | 63 |
| MAP4K5 | 125 |
| IRAK1 | 264 |
| NUAK | 270 |
| CSNK1G2 | 810 |
| CAMKKβ-1 | 1280 |
| MLK1 | 5585 |
Data for cellular target engagement of this compound using methods like NanoBRET or CETSA is not publicly available at the time of this guide's compilation.
Experimental Protocols for Target Engagement
Confirming that a compound interacts with its intended target within the complex environment of a living cell is a critical step in drug development. The following are detailed protocols for key assays to determine the cellular target engagement of TAK1 inhibitors.
Western Blotting for Downstream Signaling
This method indirectly assesses target engagement by measuring the phosphorylation status of downstream substrates of TAK1, such as p38 MAP kinase. Inhibition of TAK1 should lead to a decrease in the phosphorylation of its downstream targets.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, HeLa, or a relevant cancer cell line) and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound or other inhibitors for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with a known TAK1 activator, such as TNFα (20 ng/mL) or IL-1β (10 ng/mL), for 15-30 minutes to induce phosphorylation of the TAK1 pathway.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p38 (Thr180/Tyr182) or phospho-TAK1 (Thr184/187) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total p38, total TAK1, and a loading control like β-actin or GAPDH.[1]
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a direct and quantitative method to measure compound binding to a target protein in living cells.[15] It relies on energy transfer from a NanoLuc® luciferase-tagged kinase to a fluorescent tracer that binds to the same kinase. A test compound that binds to the kinase will compete with the tracer and reduce the BRET signal.
Protocol:
-
Cell Transfection:
-
Transfect HEK293T cells with a vector encoding a TAK1-NanoLuc® fusion protein.
-
Plate the transfected cells in a 96-well or 384-well white assay plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound or other test compounds in Opti-MEM.
-
Add the compounds to the cells.
-
Add the NanoBRET™ tracer at its predetermined optimal concentration.
-
-
Signal Detection:
-
Add the NanoGlo® substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Incubate for 3-5 minutes at room temperature.
-
Measure the donor (460 nm) and acceptor (610 nm) emission signals using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the cellular EC50.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method that assesses the thermal stability of a protein in its native cellular environment.[7][9][10][16][17] The principle is that ligand binding can stabilize a protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment:
-
Treat cultured cells with this compound or a vehicle control for a defined period (e.g., 1 hour) to allow for cell penetration and target binding.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of liquid nitrogen followed by a 25°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
-
-
Detection:
-
Collect the supernatant.
-
Analyze the amount of soluble TAK1 in each sample by Western blotting, using an antibody specific for TAK1.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble TAK1 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Visualizing Cellular Processes and Workflows
Diagrams are essential for illustrating the complex biological pathways and experimental procedures involved in confirming target engagement.
Caption: Simplified TAK1 Signaling Pathway.
Caption: Western Blot Workflow for Target Engagement.
Caption: NanoBRET™ Target Engagement Workflow.
Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.
Conclusion
Confirming the on-target activity of a kinase inhibitor like this compound in a cellular setting is a multifaceted process that requires a combination of direct and indirect experimental approaches. This guide provides a framework for these crucial studies, offering a direct comparison of this compound's biochemical potency with other inhibitors and detailing the methodologies for robust cellular target engagement verification. By employing the described Western blotting, NanoBRET™, and CETSA® protocols, researchers can effectively characterize the cellular efficacy of this compound and other novel kinase inhibitors, a critical step in the journey of drug discovery and development.
References
- 1. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. TAK1/AP-1-Targeted Anti-Inflammatory Effects of Barringtonia augusta Methanol Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAK1 protein kinase activity is required for TLR signalling and cytokine production in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. pnas.org [pnas.org]
- 7. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pelagobio.com [pelagobio.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. protocols.io [protocols.io]
- 12. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 13. Expression of Concern: TGFβ Activated Kinase 1 (TAK1) at the Crossroad of B Cell Receptor and Toll-Like Receptor 9 Signaling Pathways in Human B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of TAK1-IN-3: A Comprehensive Guide for Laboratory Professionals
Essential protocols for the responsible management of the potent ATP-competitive TAK1 inhibitor, TAK1-IN-3, are critical for maintaining a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of this compound in its various forms, from unused neat compound to contaminated labware. Adherence to these guidelines is paramount for minimizing environmental impact and ensuring the safety of all laboratory personnel.
As a potent biological agent, this compound should be treated as a hazardous chemical waste, irrespective of the quantity.[1][2] All waste containing this compound must be collected and disposed of through your institution's Environmental Health and Safety (EHS) program or equivalent hazardous waste management service.[1][3][4] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[2][5][6][7]
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data for this compound and a related inhibitor, Takinib. This information is crucial for accurate record-keeping and waste manifest documentation.
| Property | This compound | Takinib |
| Molecular Weight | 317.41 g/mol [8] | 322.36 g/mol [9] |
| Purity | 99.83%[8][10][11] | 99.35%[9] |
| IC50 (TAK1) | Not explicitly stated | 9.5 nM[9] |
| Solubility in DMSO | 100 mg/mL (315.05 mM)[8] | 30 mg/mL[9] |
Experimental Protocols: Proper Disposal Procedures
The following protocols outline the necessary steps for the safe disposal of this compound. These procedures are based on general best practices for laboratory chemical waste management and should be adapted to comply with your institution's specific policies.
1. Disposal of Unused (Neat) this compound:
-
Original Container: If possible, dispose of the unused compound in its original container.[7]
-
Labeling: Affix a completed hazardous waste label to the container. The label should clearly state "Hazardous Waste," the chemical name "this compound," and any known hazard characteristics (e.g., "Toxic").[4][5][12]
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA) for hazardous waste.[3] Ensure it is segregated from incompatible materials.[1]
-
Pickup: Request a waste pickup from your institution's EHS department.[3][4]
2. Disposal of this compound Solutions (e.g., in DMSO):
-
Waste Container: Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container.[4][7] Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Labeling: Clearly label the waste container with a hazardous waste tag detailing all constituents and their approximate concentrations (e.g., "this compound in DMSO, approx. 10 mM").[12]
-
Storage: Keep the container sealed when not in use and store it in a designated SAA with secondary containment.[1][5]
-
Pickup: Arrange for collection by your EHS department once the container is full or reaches its accumulation time limit.
3. Disposal of Contaminated Labware and Personal Protective Equipment (PPE):
-
Solid Waste: Items such as pipette tips, tubes, gloves, and bench paper that are contaminated with this compound should be collected in a designated hazardous waste container lined with a clear plastic bag.[13]
-
Sharps: Needles and razor blades contaminated with this compound must be disposed of in a designated sharps container for chemically contaminated sharps. The container should be clearly labeled as hazardous waste, and the biohazard symbol should be defaced if present.[13]
-
Glassware: Thoroughly rinse any contaminated glassware. The first rinseate must be collected as hazardous waste.[4] After a triple rinse, and with all labels defaced, the glassware may be disposed of in the appropriate glass waste container.[12]
-
Labeling and Storage: All containers for contaminated solid waste must be clearly labeled as hazardous waste and stored in the SAA.[13]
-
Pickup: Schedule a pickup with your EHS department for all contaminated solid waste.
Visualizing Key Pathways and Procedures
To further aid in the understanding of TAK1's role and the proper handling of its inhibitors, the following diagrams illustrate the TAK1 signaling pathway and a logical workflow for the disposal of this compound.
Caption: TAK1 Signaling Pathway.
Caption: this compound Disposal Workflow.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. acs.org [acs.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. Safe Chemical Waste Disposal [fishersci.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. This compound | TAK1抑制剂 | MCE [medchemexpress.cn]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
Personal protective equipment for handling TAK1-IN-3
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent, targeted compounds like TAK1-IN-3. While this compound is not classified as a hazardous substance or mixture according to the available Safety Data Sheet (SDS) from MedChemExpress, adherence to standard laboratory safety protocols is essential to minimize any potential risks.[1] This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans for the safe handling of this compound.
Key Safety and Logistical Information
To facilitate quick reference, the following table summarizes the essential safety and logistical information for this compound.
| Category | Information | Source |
| Product Name | This compound | [1] |
| CAS Number | 494772-87-1 | [1] |
| Molecular Formula | C16H19N3O2S | [1] |
| Molecular Weight | 317.41 | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Storage | Store at -20°C for short-term (1 month) and -80°C for long-term (6 months). Keep in a sealed container away from moisture and light. | [2] |
| First Aid: Eye Contact | Remove contact lenses, flush with large amounts of water, and seek medical attention. | [1] |
| First Aid: Skin Contact | Rinse skin thoroughly with water and remove contaminated clothing. | [1] |
| First Aid: Inhalation | Move to fresh air. If breathing is difficult, provide respiratory support. | [1] |
| First Aid: Ingestion | Wash out mouth with water. Do not induce vomiting. Seek medical attention. | [1] |
Personal Protective Equipment (PPE)
As a standard practice for handling any chemical compound in a laboratory setting, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield should be worn to protect against potential splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are required to prevent skin contact.
-
Body Protection: A laboratory coat or other protective clothing should be worn to protect the skin.
-
Respiratory Protection: While not explicitly required by the SDS, it is advisable to handle the compound in a well-ventilated area or under a chemical fume hood to minimize inhalation risk.
Operational Plan for Handling this compound
A systematic approach to handling this compound will ensure safety and experimental integrity. The following workflow outlines the key steps from reception to experimental use.
Step-by-Step Handling Protocol:
-
Receiving and Storage: Upon receipt, log the compound in your chemical inventory. Immediately store the vial at the recommended temperature (-20°C for short-term or -80°C for long-term storage) in a sealed container, protected from light and moisture.[2]
-
Preparation:
-
Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.
-
Don the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Carefully weigh the required amount of this compound.
-
Prepare the stock solution by dissolving the compound in a suitable solvent as per your experimental protocol.
-
-
Experimental Use:
-
Follow your established experimental protocol for cell or tissue treatment.
-
Handle all solutions containing this compound with the same level of precaution as the solid compound.
-
-
Post-Experiment:
-
Thoroughly decontaminate all work surfaces and equipment used.
-
Properly dispose of all waste materials.
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.
-
Chemical Waste:
-
Unused solid this compound and any solutions containing the compound should be collected in a designated, labeled hazardous waste container.
-
Do not dispose of this compound down the drain.
-
-
Contaminated Materials:
-
All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a separate, clearly labeled waste bag for contaminated solid waste.
-
-
Disposal Procedures:
-
Follow your institution's specific guidelines for the disposal of chemical and contaminated laboratory waste.
-
Arrange for the collection of waste by your institution's environmental health and safety (EHS) department.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
